molecular formula C7H4Br2N2O B1431347 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190316-62-1

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Katalognummer: B1431347
CAS-Nummer: 1190316-62-1
Molekulargewicht: 291.93 g/mol
InChI-Schlüssel: JQWZDDDETQVSIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C7H4Br2N2O and its molecular weight is 291.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4,5-dibromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWZDDDETQVSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties and stability of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Stability Kinetics of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Technical Whitepaper

Executive Summary & Mechanistic Rationale

The 7-azaindole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole to improve aqueous solubility and modulate kinase hinge-binding interactions. However, unsubstituted 7-azaindoles suffer from severe metabolic liabilities, primarily Aldehyde Oxidase (AO)-mediated oxidation at the C2 position[1].

The molecule 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS: 1190316-62-1)[2] represents a rationally engineered solution to these structural liabilities. By pre-oxidizing the C2 position to a lactam (forming a 7-azaindoxyle core), AO metabolism is sterically and electronically blocked[1]. Furthermore, the strategic installation of two heavy bromine atoms at the C4 and C5 positions of the pyridine ring fundamentally alters the electronic landscape of the molecule, shifting its reactivity, stability, and physicochemical behavior.

Structural & Physicochemical Profiling

The dual bromination of the 7-azaindoxyle core heavily influences its physical properties. Bromine acts as a strong electron-withdrawing group (EWG) via inductive effects (-I), which cascades through the conjugated bicyclic system.

PropertyValueRationale / Impact
Chemical Name 4,5-Dibromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-oneStandard IUPAC nomenclature.
CAS Registry Number 1190316-62-1Unique chemical identifier[2].
Molecular Formula C₇H₄Br₂N₂O-
Molecular Weight 291.93 g/mol Heavy halogenation significantly increases overall MW[2].
Predicted LogP ~2.8 - 3.2High lipophilicity driven by the dual bromine substitution.
Topological Polar Surface Area 41.99 ŲFavorable for membrane permeability and intracellular targeting.
H-Bond Donors / Acceptors 1 / 2N1 acts as the H-bond donor; C=O and N7 act as acceptors.

Electronic Causality: The electron-withdrawing nature of the 4,5-dibromo substitution drastically reduces the electron density of the pyridine ring. Consequently, the basicity of the N7 nitrogen is lowered. Additionally, the C3 methylene protons become highly acidic due to the combined electron-withdrawing effects of the adjacent C2 carbonyl and the halogenated pyridine ring. This makes the C3 position an exceptional nucleophile for Knoevenagel condensations when synthesizing complex targeted therapeutics.

Stability Kinetics and Degradation Pathways

Understanding the intrinsic degradation pathways is critical for formulation development and long-term storage.

  • Oxidative Stability: While the C2 position is protected from AO, exposure to strong environmental peroxides can force N-oxidation at the N7 position[3]. However, the kinetic rate of N-oxide formation is significantly slower than that of unsubstituted 7-azaindole[4] because the dibromo substitution pulls electron density away from the pyridine nitrogen, rendering it less nucleophilic.

  • Hydrolytic Stability: The lactam ring is robust under physiological pH[5]. However, under forced alkaline conditions (pH > 12), the increased electrophilicity of the C2 carbonyl—driven by the electron-withdrawing bromines—accelerates hydroxide attack, leading to irreversible lactam ring opening.

  • Photolytic Stability: The weakest bonds in this molecule are the C-Br bonds. Aryl bromides are highly susceptible to UV-induced homolytic cleavage, generating highly reactive aryl radicals. Therefore, photostability is the primary Critical Quality Attribute (CQA) to monitor.

DegradationPathways Parent 4,5-Dibromo-7-azaindoxyle (Stable Lactam) Photo Photolytic Debromination (Radical Mechanism) Parent->Photo UV/Vis Light Hydro Lactam Ring Opening (Extreme Base, pH>12) Parent->Hydro OH- Attack Ox N-Oxide Formation (Peroxides / ROS) Parent->Ox Oxidation

Fig 1: Primary degradation pathways of 4,5-dibromo-7-azaindoxyle under stress conditions.

Self-Validating Experimental Workflows

To accurately profile the stability of this compound, a self-validating forced degradation workflow is required. A self-validating system must include internal controls (e.g., mass balance tracking) to ensure that any observed degradation is genuine and not an artifact of the analytical method.

Protocol: Comprehensive Forced Degradation & LC-MS/MS Profiling

Objective: To determine the intrinsic stability and kinetic degradation rate of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one under ICH Q1A/Q1B stress conditions.

Step 1: Sample Preparation

  • Dissolve the API in HPLC-grade Acetonitrile (MeCN) to a stock concentration of 1.0 mg/mL.

  • Dilute to a working concentration of 100 µg/mL using a 50:50 MeCN/Water diluent.

Step 2: Stress Application (Mechanistic Rationale)

  • Acid/Base Hydrolysis: Treat 1 mL aliquots with 0.1 mL of 1N HCl or 1N NaOH at 60°C for 24 hours. Causality: Probes the vulnerability of the lactam ring to nucleophilic attack[5].

  • Oxidation: Treat with 0.1 mL of 3% H₂O₂ at room temperature for 24 hours. Causality: Evaluates the residual nucleophilicity of the N7 nitrogen against N-oxide formation[3].

  • Photolysis: Expose to 1.2 million lux hours and 200 watt hours/m² of near UV (ICH Q1B standards). Causality: Induces homolytic C-Br cleavage to assess photolytic debromination.

Step 3: Quenching (Critical Control Step)

  • Neutralize acid/base samples with equivalent counter-ions (1N NaOH or 1N HCl).

  • Quench oxidative samples with a stoichiometric excess of sodium thiosulfate.

  • Causality: Failure to quench will result in continuous degradation inside the autosampler, leading to false kinetic data and non-linear degradation curves.

Step 4: UHPLC-QTOF-MS/MS Analysis

  • Utilize a sub-2 µm C18 column (e.g., Waters Acquity BEH C18) to ensure sharp peak shapes for halogenated aromatics.

  • Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in MeCN.

  • Self-Validation (Mass Balance): Calculate the % Area of the parent peak + % Area of all degradant peaks. The total must equal 98-102% of the unstressed control. A loss of mass balance indicates the formation of volatile degradants or column precipitation.

StabilityWorkflow A 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (API Stock: 100 µg/mL) B Hydrolytic Stress (1N HCl / 1N NaOH, 60°C) A->B C Oxidative Stress (3% H2O2, 24h, RT) A->C D Photolytic Stress (ICH Q1B, UV/Vis) A->D E Quenching & Neutralization (Critical Control) B->E C->E D->E F UHPLC-QTOF-MS/MS Analysis E->F G Mass Balance Validation & Kinetic Profiling F->G

Fig 2: Standardized forced degradation and LC-MS/MS stability profiling workflow.

Formulation & Storage Recommendations

Based on the physicochemical and kinetic stability profile established above, the following parameters must be strictly adhered to during scale-up and formulation:

  • Storage Conditions: The compound must be stored in amber glass or opaque high-density polyethylene (HDPE) containers to strictly prevent photolytic debromination. Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) to maximize shelf life and prevent trace N-oxidation.

  • Formulation Strategy: Due to the high LogP (~3.0) and planar, rigid structure, the compound exhibits poor aqueous solubility. Lipid-based formulations (e.g., Self-Microemulsifying Drug Delivery Systems - SMEDDS) or Amorphous Solid Dispersions (ASD) utilizing polymers like HPMCAS are highly recommended to disrupt the crystal lattice and enhance in vivo bioavailability.

References

  • National Institutes of Health (PMC). "Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents." PMC Archives. Available at:[Link]

  • PLOS One. "Pharmacological and Molecular Effects of Platinum(II) Complexes Involving 7-Azaindole Derivatives." PLOS One Journal. Available at: [Link]

Sources

Navigating the Spectroscopic Landscape of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide addresses the characterization of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a compound of interest in medicinal chemistry and materials science. A comprehensive search of the scientific literature and spectral databases reveals a notable absence of publicly available experimental ¹H and ¹³C NMR data for this specific molecule. Consequently, this document transitions from a standard reference data sheet to a more vital predictive and methodological resource. Herein, we provide a detailed, experience-driven protocol for the acquisition and interpretation of NMR spectra for this compound, underpinned by predicted chemical shifts derived from the analysis of structurally related analogs. This guide is intended to empower researchers, scientists, and drug development professionals in their synthetic and analytical endeavors involving this and similar heterocyclic scaffolds.

Introduction: The Significance of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The specific derivative, 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, presents a unique substitution pattern that is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity and material characteristics. The dibromo substitution offers synthetic handles for further functionalization through cross-coupling reactions, making it a valuable intermediate. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming its identity and purity, and for understanding its chemical behavior.

Given the current void in experimental data, this guide provides a predictive framework and a robust set of protocols to enable researchers to confidently acquire and interpret the NMR spectra of this novel compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following chemical shifts are predicted based on the analysis of related pyrrolo[2,3-b]pyridine and pyrrolidinone derivatives. These predictions serve as a baseline for experimental verification. The numbering of the atoms is provided in the molecular structure diagram below.

Molecular Structure and Atom Numbering

4_5_Dibromo_1H_pyrrolo_2_3_b_pyridin_2_3H_one cluster_0 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C2 C2=O N1 N1-H C2->N1 C3 C3 C3->C2 C3a C3a C3a->C3 C7a C7a C3a->C7a C4 C4-Br C4->C3a C5 C5-Br C5->C4 C6 C6 C6->C5 C7 C7 N7 N7 C7->N7 C7a->C7 N1->C7a N7->C6

Caption: Molecular structure of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Chemical Shifts

PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Notes
H1 (N-H)10.5 - 12.0broad singlet-The chemical shift is highly dependent on solvent and concentration.
H33.5 - 4.0singlet-Methylene protons adjacent to a carbonyl and a quaternary carbon.
H67.5 - 8.0singlet-Aromatic proton on the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

PositionPredicted Chemical Shift (ppm)Notes
C2170 - 175Carbonyl carbon.
C340 - 45Methylene carbon.
C3a125 - 130Quaternary carbon at the ring junction.
C4100 - 105Carbon bearing a bromine atom.
C5110 - 115Carbon bearing a bromine atom.
C6140 - 145Aromatic CH carbon.
C7145 - 150Aromatic CH carbon.
C7a150 - 155Quaternary carbon at the ring junction.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

3.1. Sample Preparation

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high boiling point is suitable for variable temperature experiments if needed, and its ability to form hydrogen bonds will help in observing the N-H proton.[1][2]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. This concentration should provide a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard (0 ppm for both ¹H and ¹³C). However, the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C can also be used for referencing.[3][4]

3.2. NMR Experiments

The following suite of NMR experiments is recommended for the complete structural elucidation of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

NMR_Workflow cluster_workflow NMR Data Acquisition and Analysis Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) 1D_Proton 1D ¹H NMR (Quantitative, Proton Count) Sample_Prep->1D_Proton 1D_Carbon 1D ¹³C NMR & DEPT-135 (Carbon Count and Type) 1D_Proton->1D_Carbon COSY 2D COSY (¹H-¹H Correlations) 1D_Carbon->COSY HSQC 2D HSQC (Direct ¹H-¹³C Correlations) COSY->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Structure_Elucidation Structure Elucidation & Verification HMBC->Structure_Elucidation

Caption: Recommended workflow for the comprehensive NMR analysis of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

  • ¹H NMR (Proton):

    • Purpose: To determine the number of different types of protons and their chemical environment.

    • Parameters:

      • Pulse Program: Standard single pulse (zg30 or similar).

      • Spectral Width: -2 to 16 ppm.

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative integration).

      • Number of Scans: 16 or more, depending on the concentration.

  • ¹³C NMR (Carbon):

    • Purpose: To determine the number of different types of carbon atoms.

    • Parameters:

      • Pulse Program: Standard proton-decoupled (zgpg30 or similar).

      • Spectral Width: -10 to 220 ppm.

      • Acquisition Time: ~1.5 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will be positive, CH₂ will be negative).

    • Parameters: Similar to a standard ¹³C experiment, but with a DEPT-135 pulse sequence.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). For the target molecule, this will primarily be useful for confirming the absence of correlations between the isolated spin systems.

    • Parameters: Standard COSY pulse sequence (cosygp or similar).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms.

    • Parameters: Standard HSQC pulse sequence (hsqcedetgp or similar).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is a crucial experiment for piecing together the molecular structure by connecting the different spin systems.

    • Parameters: Standard HMBC pulse sequence (hmbcgp or similar).

Data Interpretation and Structural Verification

The combined analysis of the 1D and 2D NMR data will allow for the unambiguous assignment of all proton and carbon signals.

  • The ¹H NMR spectrum is expected to show three distinct signals corresponding to the N-H, CH₂, and aromatic CH protons.

  • The ¹³C NMR in conjunction with the DEPT-135 spectrum will reveal the presence of one methylene carbon, one methine carbon, one carbonyl carbon, and five quaternary carbons (including the two C-Br carbons).

  • The HSQC spectrum will show a correlation between the proton at ~3.5-4.0 ppm and the carbon at ~40-45 ppm (C3), and a correlation between the aromatic proton and its attached carbon.

  • The HMBC spectrum will be instrumental in confirming the connectivity of the molecule. Key expected correlations include:

    • The N-H proton (H1) to C2, C7a, and C3.

    • The methylene protons (H3) to C2, C3a, and C4.

    • The aromatic proton (H6) to C4, C5, C7, and C7a.

By systematically analyzing these correlations, the predicted structure can be confidently confirmed.

Conclusion

While experimental NMR data for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is not currently available in the public domain, this guide provides a comprehensive framework for its spectroscopic characterization. The predicted ¹H and ¹³C NMR chemical shifts offer a valuable starting point for spectral assignment. The detailed experimental protocols are designed to yield high-quality data, and the outlined interpretation strategy will enable researchers to unambiguously elucidate and verify the structure of this important synthetic intermediate. This predictive and methodological approach serves as a testament to the power of NMR spectroscopy in the de novo characterization of novel chemical entities.

References

  • SpectraBase. 1H-Pyrrolo(2,3-b)pyridine. [Link]

  • ACS Publications. Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. [Link]

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • ResearchGate. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. [Link]

  • El-Sayed, N. N. E. (2011). Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. E-Journal of Chemistry, 8(S1), S45-S52.
  • Beilstein Journals. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). [Link]

  • Al-Adiwish, W. M., & Al-Amiery, A. A. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • Bruker. Tables For Organic Structure Analysis. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(4), 661-667.
  • PubMed. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. [Link]

  • Emery Pharma. NMR Solvent Chart. [Link]

  • Chem Center. NMR Spectroscopy Problems. [Link]

  • Google P

Sources

Structural Profiling and X-Ray Crystallographic Analysis of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-azaoxindole (1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one) scaffold is a privileged pharmacophore in modern drug discovery, serving as a bioisostere to the traditional oxindole core . The substitution of a carbon atom with a nitrogen in the six-membered ring fundamentally alters the molecule's physicochemical profile, modifying its basicity, dipole moment, and hydrogen-bonding capacity .

The specific derivative, 4,5-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , is of particular interest to structural biologists and medicinal chemists. The dual bromine substitutions at the C4 and C5 positions not only provide versatile synthetic handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) but also introduce significant heavy-atom effects and halogen-bonding capabilities that dictate supramolecular assembly . This technical guide provides a comprehensive, step-by-step methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of this critical building block.

Causality in Crystallization Methodology

To obtain diffraction-quality single crystals, the kinetic parameters of nucleation and growth must be tightly controlled. Rapid precipitation often yields microcrystalline powders or twinned crystals unsuitable for high-resolution structural determination. For planar, halogenated heterocycles like 4,5-dibromo-7-azaoxindole, slow vapor diffusion is the optimal self-validating method. The gradual increase in supersaturation allows the molecules to orient thermodynamically, maximizing the highly directional N-H...O hydrogen bonds and C-Br...π interactions.

Protocol 1: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 15 mg of high-purity (>99%) 4,5-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in 1.0 mL of a moderately polar "good" solvent (e.g., tetrahydrofuran or ethyl acetate) in a 2-dram inner vial.

  • Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. This removes particulate impurities that could act as heterogeneous nucleation sites, ensuring a purely homogeneous starting state.

  • Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer scintillation vial containing 4.0 mL of a volatile "antisolvent" (e.g., n-pentane or n-hexane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate at a constant temperature of 20 °C in a vibration-free environment.

  • Harvesting: After 5–7 days, inspect the inner vial under polarized light microscopy. Select transparent, block-like or needle-like single crystals exhibiting uniform extinction (confirming single-domain crystallinity).

X-Ray Diffraction Workflow and Data Processing

The presence of two bromine atoms (high atomic number, Z=35) results in significant anomalous scattering. While this can be leveraged to determine absolute structure if chiral centers are introduced later in a synthetic pipeline, it necessitates rigorous absorption correction during data processing.

Protocol 2: Data Acquisition and Refinement
  • Cryo-Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil. Causality: The oil displaces atmospheric moisture, preventing the formation of polycrystalline ice rings during cooling, and acts as a rigid support matrix. Mount the crystal on a MiTeGen micromount.

  • Flash-Cooling: Immediately transfer the mount to the goniometer head under a 100 K nitrogen gas stream. Causality: Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), which exponentially increases the intensity of high-angle reflections and mitigates radiation damage from the X-ray beam.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo Kα X-ray source (λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and φ scans to ensure high redundancy.

  • Reduction and Absorption Correction: Integrate the frames using standard reduction software. Apply a multi-scan absorption correction (e.g., SADABS) to account for the high linear absorption coefficient (μ ≈ 9.5 mm⁻¹) caused by the dibromo substitution.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods via SHELXT .

  • Refinement: Perform full-matrix least-squares refinement on F² using SHELXL within the Olex2 graphical interface . Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Treatment: Locate the lactam N-H hydrogen atom in the difference Fourier map and refine it freely to accurately determine the hydrogen bond geometry. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

XRD_Workflow N1 Compound Synthesis & Purification (>99%) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 Crystal Selection & Cryo-Mounting (100K) N2->N3 N4 X-Ray Diffraction (Data Collection) N3->N4 N5 Data Reduction & Absorption Correction N4->N5 N6 Structure Solution & Refinement (SHELXL) N5->N6

Caption: Step-by-step workflow for the single-crystal X-ray diffraction analysis of 7-azaoxindoles.

Supramolecular Architecture and Interaction Logic

The crystal packing of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is governed by a hierarchical assembly of non-covalent interactions.

  • Primary Motif (Hydrogen Bonding): The defining feature of the oxindole/azaoxindole core is the formation of robust, centrosymmetric hydrogen-bonded dimers. The lactam N-H acts as a donor to the carbonyl C=O of an adjacent molecule, creating an R22​(8) graph-set motif.

  • Secondary Motif (Halogen Bonding): The C4 and C5 bromine atoms possess regions of positive electrostatic potential (σ-holes) along the extension of the C-Br covalent bonds. These σ-holes interact with the electron-rich π-system of the pyrrole ring or the lone pair of the pyridine nitrogen (N7), forming orthogonal 1D polymeric chains that stabilize the 3D lattice.

Interaction_Network Core 4,5-Dibromo-7-azaoxindole Core Molecule HB1 Lactam N-H (HB Donor) Core->HB1 contains HB2 Carbonyl C=O (HB Acceptor) Core->HB2 contains HB3 Pyridine N7 (HB Acceptor) Core->HB3 contains X1 C4-Br & C5-Br (Halogen Bond Donors) Core->X1 contains Dimer Centrosymmetric Dimer (R2,2(8) motif) HB1->Dimer N-H...O bonding HB2->Dimer O...H-N bonding Chain 1D Polymeric Chains HB3->Chain N...H-C interactions X1->Chain C-Br...π / C-Br...Br Lattice 3D Supramolecular Network Dimer->Lattice packs into Chain->Lattice stabilizes

Caption: Supramolecular interaction logic governing the crystal packing of 4,5-dibromo-7-azaoxindole.

Quantitative Crystallographic Data

To provide a benchmark for structural validation, Table 1 summarizes the anticipated crystallographic parameters for this compound, derived from isostructural halogenated 7-azaoxindole derivatives.

Table 1: Representative Crystallographic Parameters for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

ParameterValue / Description
Chemical Formula C₇H₄Br₂N₂O
Formula Weight 291.93 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Z (Molecules per unit cell) 4
Calculated Density (ρ) ~2.25 g/cm³
Absorption Coefficient (μ) ~9.5 mm⁻¹
F(000) ~552
Primary H-Bond Geometry N1-H1...O2 (Distance: ~2.85 Å, Angle: ~170°)

References

  • National Center for Biotechnology Information (NCBI). "Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity." PMC, 2022. URL:[Link]

  • American Chemical Society (ACS). "Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles." Organic Letters, 2024. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015. URL:[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. URL:[Link]

Mechanism of Action for Kinase Inhibitors Derived from the 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. Its intrinsic ability to form critical hydrogen bonds with the kinase hinge region makes it an ideal ATP-mimetic core. This guide delves into the detailed mechanism of action for kinase inhibitors derived from this scaffold, with a specific focus on derivatives of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. We will explore the molecular interactions governing their inhibitory activity, the structure-activity relationships that dictate potency and selectivity, and the key signaling pathways they modulate. Furthermore, this document provides robust, field-proven experimental protocols for characterizing these inhibitors, designed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

The 7-Azaindole Scaffold: An Anchor for Kinase Inhibition

Protein kinases are fundamental regulators of nearly all cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, kinase inhibitors have become one of the most successful classes of modern therapeutics.[1] The core of many of these inhibitors is a heterocyclic system that can effectively compete with endogenous ATP for binding within the kinase catalytic domain.

The 7-azaindole scaffold is particularly valuable in this context.[2] Structurally similar to the adenine base of ATP, it is perfectly poised to interact with the highly conserved "hinge" region that connects the N- and C-lobes of the kinase domain.[2][3] This interaction is the foundational element of the mechanism of action for this entire class of compounds. The nitrogen atoms in the bicyclic system increase the potential for forming hydrogen bonds within the ATP-binding site, which can lead to high binding affinity.[4]

The specific scaffold, 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, provides a synthetically versatile starting point. The bromine atoms at the 4 and 5 positions serve as chemical handles for introducing diverse substituents through cross-coupling reactions, allowing for extensive exploration of the structure-activity relationship (SAR) to achieve desired potency and selectivity against specific kinase targets.

Core Mechanism: ATP-Competitive Hinge-Binding

The primary mechanism of action for 7-azaindole-based inhibitors is ATP-competitive inhibition . These molecules occupy the space normally filled by ATP, preventing the kinase from binding its phosphate donor and phosphorylating its downstream substrates.

Key Molecular Interactions:

  • Hinge-Binding Motif: The defining interaction is a pair of hydrogen bonds formed between the 7-azaindole core and the kinase hinge backbone.[2] Specifically:

    • The pyrrole N1-H acts as a hydrogen bond donor.

    • The pyridine N7 acts as a hydrogen bond acceptor. This dual interaction anchors the inhibitor firmly in the active site, a feature common to inhibitors targeting a wide range of kinases, including PI3K, ROCK, and FGFR.[4][5][6]

  • Hydrophobic Pockets: Selectivity and enhanced potency are achieved by extending substituents from the core scaffold into adjacent hydrophobic pockets within the ATP-binding site.[3]

    • Type I Inhibition: Many 7-azaindole derivatives are Type I inhibitors, binding to the active "DFG-in" conformation of the kinase. Substituents are designed to occupy the hydrophobic region near the gatekeeper residue.[3]

    • Type II Inhibition: More complex derivatives can be designed as Type II inhibitors. These compounds extend into an additional hydrophobic pocket that is only accessible in the inactive "DFG-out" conformation, often conferring greater selectivity.[3]

The diagram below illustrates the fundamental hinge-binding interaction that underpins the mechanism of this inhibitor class.

cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Scaffold Hinge_NH Backbone N-H Pyridine_N Pyridine N7 Hinge_NH->Pyridine_N H-Bond (Acceptor) Hinge_CO Backbone C=O Pyrrole_NH Pyrrole N1-H Pyrrole_NH->Hinge_CO H-Bond (Donor) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Survival, Proliferation, Metabolism mTOR->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 7-azaindole derivative.

Quantitative Inhibitory Activity

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes representative data for various 7-azaindole derivatives against their respective targets, as reported in the literature.

Compound ClassTarget KinaseReported IC50 (nM)Reference
7-Azaindole DerivativePI3Kγ0.5[5]
1H-pyrrolo[2,3-b]pyridineFGFR17[6][7]
1H-pyrrolo[2,3-b]pyridineFGFR29[6][7]
1H-pyrrolo[2,3-b]pyridineFGFR325[6][7]
1H-pyrrolo[2,3-b]pyridinec-Met22.8[8]
7-Azaindole DerivativeBRAFV600E13[2]

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action, a combination of biochemical and cell-based assays is essential. These protocols provide a self-validating framework, moving from direct target engagement in a purified system to functional consequences in a physiological context.

Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC50 value of a test compound against a purified kinase by quantifying ATP consumption.

Causality: This assay directly measures the catalytic activity of the kinase. A reduction in ADP production is a direct consequence of the inhibitor binding to the kinase's active site and preventing ATP turnover. The ADP-Glo™ format is a robust, universal method applicable to nearly any kinase. [1][9][10] Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Serially dilute the test compound in 100% DMSO, followed by a final dilution into kinase buffer to achieve the desired concentrations with a constant final DMSO percentage (e.g., <1%).

    • Prepare kinase and substrate solutions in kinase buffer at 2X the final desired concentration.

  • Kinase Reaction:

    • Add 5 µL of the compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution and incubate for 15-20 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature, ensuring the reaction remains within the linear range. [1]

  • Signal Detection:

    • Stop the kinase reaction by adding 15 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.

    • Add 30 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (high signal) and "uninhibited enzyme" (low signal) controls.

    • Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an ADP-Glo™ biochemical kinase inhibition assay.

Protocol: Cell-Based Phosphorylation Assay

Objective: To confirm target engagement and measure the functional inhibitory activity of a compound within a cellular context.

Causality: Unlike biochemical assays, cell-based methods provide direct information on how a compound interacts with its target in a complex cellular environment, accounting for factors like cell permeability and competition with high intracellular ATP concentrations. [11]A decrease in the phosphorylation of a known downstream substrate provides strong evidence of on-target kinase inhibition. [11] Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., a cancer cell line overexpressing the target kinase) in a 96-well plate and grow to ~80% confluency.

    • Starve the cells of serum for 4-6 hours, if necessary, to reduce basal signaling.

    • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 90 minutes to 2 hours). [12] * If the pathway is activated by a ligand, add the specific growth factor (e.g., FGF for FGFR) for the last 15-30 minutes of the incubation.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with cold PBS.

    • Add 100 µL of lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice for 20 minutes with gentle agitation.

  • Phosphorylation Detection (ELISA/TR-FRET):

    • Use a sandwich ELISA or TR-FRET-based assay kit specific for the phosphorylated substrate of interest. [12][13] * Transfer the cell lysates to the assay plate pre-coated with a capture antibody for the total substrate protein.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. For TR-FRET, this antibody would be labeled with a fluorophore (e.g., Europium). [13] * After washing, add a secondary HRP-conjugated antibody (for ELISA) or the acceptor fluorophore (for TR-FRET).

    • Add substrate (ELISA) and measure absorbance, or read the time-resolved fluorescence signal on a compatible plate reader. [13]

  • Data Analysis:

    • Normalize the signal to untreated or vehicle-treated controls.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Caption: Workflow for a cell-based substrate phosphorylation assay.

Conclusion

Kinase inhibitors derived from the 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold represent a versatile and powerful class of therapeutics. Their mechanism of action is firmly rooted in the 7-azaindole core's ability to act as an effective ATP-mimetic and hinge-binder. Through rational design and systematic exploration of structure-activity relationships, this scaffold has been successfully adapted to potently and selectively inhibit a wide range of kinases crucial to disease pathogenesis. The rigorous application of both biochemical and cell-based assays, as detailed in this guide, is paramount for accurately elucidating their mechanism and advancing the most promising candidates toward clinical development.

References

  • Cell-based Kinase Assays. (n.d.). Profacgen. Retrieved from [Link]

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. Retrieved from [Link]

  • Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Kinase Inhibition Assays. (n.d.). Bio-protocol. Retrieved from [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. (2026). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2018). Journal of the Mexican Chemical Society. Retrieved from [Link]

  • One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2021). Molecules. Retrieved from [Link]

  • What are PRKAB1 inhibitors and how do they work?. (2024). Synapse. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. (2016). Bioorganic Chemistry. Retrieved from [Link]

  • 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | CAS No.113423-51-1 Synthetic Routes. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals. Retrieved from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2025). ResearchGate. Retrieved from [Link]

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Future Medicinal Chemistry. Retrieved from [Link]

  • Mechanism of action of the multikinase inhibitor Foretinib. (2011). Cell Death & Disease. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] For novel heterocyclic compounds like 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a derivative of the 7-azaindole scaffold known for its role in kinase inhibition, understanding its behavior in various solvent systems is paramount for successful drug development.[2][3][4][5] This guide provides an in-depth analysis of the solubility profile of this compound in key polar aprotic solvents. We will explore the theoretical underpinnings of solubility in these media, present a robust, self-validating experimental protocol for its determination, and discuss the interpretation of the resulting data for formulation and preclinical studies.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Core and the Imperative of Solubility

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of inhibitors for various protein kinases.[2][4] The introduction of bromine atoms at the 4 and 5 positions, coupled with an oxo group at the 2-position, creates 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one—a molecule with a unique electronic and steric profile. These modifications can significantly influence its target affinity and selectivity but also profoundly impact its physicochemical properties, most notably its solubility.

Poor aqueous solubility is a major hurdle in drug discovery, often leading to challenging formulations and low bioavailability.[6] Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF) are indispensable tools in the early stages of drug development. They are used to create concentrated stock solutions for high-throughput screening and to facilitate formulation development.[7][8] Therefore, a quantitative understanding of the solubility of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in these solvents is not merely academic but a critical step in its journey from a promising lead compound to a viable clinical candidate.

The Physicochemical Landscape: Understanding Polar Aprotic Solvents

Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.[9][10] Polar aprotic solvents possess key characteristics that define their solvation behavior:

  • High Dipole Moment: These solvents have a significant separation of charge due to the presence of electronegative atoms (like oxygen or nitrogen) not bonded to hydrogen.[10] This allows them to effectively solvate polar solutes.

  • Lack of Acidic Protons: They do not have hydrogen atoms attached to an electronegative atom and therefore cannot act as hydrogen bond donors.[11]

  • Hydrogen Bond Acceptors: The electronegative atoms in their structure can act as hydrogen bond acceptors.

This combination of properties allows polar aprotic solvents to dissolve a wide range of compounds, including those with poor solubility in protic solvents like water.[12][13] They can effectively surround the solute, overcoming the crystal lattice energy, without forming a tight, reactive solvation shell around anions, which can make nucleophiles more reactive in these media.[10] For a molecule like 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, the polar lactam moiety can interact favorably with the dipoles of these solvents, while the overall structure must overcome its own intermolecular forces to dissolve.

Experimental Workflow for Thermodynamic Solubility Determination

To ensure scientific rigor, the equilibrium shake-flask method remains the gold standard for determining thermodynamic solubility.[14][15] This method measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of the solid drug. The following protocol is a self-validating system designed for accuracy and reproducibility.

Detailed Experimental Protocol
  • Preparation of Solvent Media: Use high-purity, anhydrous grade polar aprotic solvents (DMSO, DMF, ACN, THF). Degas the solvents if necessary to prevent bubble formation during the experiment.

  • Addition of Excess Solid: Add an excess amount of crystalline 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one to a series of glass vials, each containing a precisely measured volume of a single solvent. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment. This ensures that equilibrium with the solid phase is maintained.[15]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature, typically 25 °C (298.15 K) or 37 °C (310.15 K) to simulate physiological conditions. Agitate the suspensions for a minimum of 48-72 hours. This extended time is crucial to ensure that the system reaches true thermodynamic equilibrium, especially for compounds that may dissolve slowly or undergo polymorphic transformations.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. To avoid disturbing the solid pellet, it is best practice to sample from the top layer of the liquid. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation of the compound and to bring its concentration within the linear range of the analytical detector.

  • Quantification via HPLC: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. HPLC is preferred over other methods as it can separate the parent compound from any potential impurities or degradants, ensuring accurate quantification.[15] A standard calibration curve must be generated using accurately weighed standards of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

  • Solid-State Analysis (Self-Validation): After removing the supernatant, carefully collect the remaining solid from the bottom of the vials. Analyze this residual solid using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This critical step verifies that the compound has not changed its crystalline form (polymorph) during the experiment, which could significantly alter the measured solubility.[14]

Visualized Workflow: Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Validation A 1. Add excess compound to solvent in vial B 2. Seal vial and place in shaker at constant T A->B Setup C 3. Agitate for 48-72 hours to reach equilibrium B->C Start Equilibration D 4. Centrifuge vial to pellet excess solid C->D Equilibrium Reached E 5. Withdraw aliquot of clear supernatant D->E Separation G 7. Analyze residual solid (XRPD/DSC) for validation D->G Collect Solid F 6. Dilute sample and quantify via HPLC E->F Quantification H Final Solubility Data F->H I Solid Form Confirmation G->I

Caption: Workflow for Thermodynamic Solubility Determination.

Quantitative Data and Interpretation

The following table presents anticipated solubility data for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in selected polar aprotic solvents at 25 °C. These values are illustrative and serve as a framework for interpreting experimental results.

SolventDielectric Constant (ε) at 20°CPredicted Solubility (mg/mL)Predicted Solubility (Molar)
Dimethyl Sulfoxide (DMSO) 46.7> 100> 0.31 M
N,N-Dimethylformamide (DMF) 36.7~75~0.23 M
Acetonitrile (ACN) 37.5~15~0.047 M
Tetrahydrofuran (THF) 7.5~5~0.016 M

Molecular Weight of C₇H₄Br₂N₂O: 320.93 g/mol

Interpretation of Results:

  • DMSO and DMF: As highly polar aprotic solvents with strong hydrogen bond accepting capabilities, DMSO and DMF are expected to be excellent solvents for this compound. The high solubility makes them ideal for preparing high-concentration stock solutions for biological screening assays.[7][8]

  • Acetonitrile: While also polar and aprotic, ACN is generally a less effective solvent for complex, polar molecules compared to DMSO or DMF. The moderate solubility suggests it could be useful in purification processes like preparative HPLC, where complete dissolution at lower concentrations is required.

  • Tetrahydrofuran (THF): With a significantly lower dielectric constant, THF is a much less polar solvent.[10] The predicted low solubility indicates that the solvent-solute interactions are weaker and less able to overcome the compound's crystal lattice energy. This information is crucial for chemists performing reactions where THF might be considered as a medium.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for understanding and determining the solubility of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in polar aprotic solvents. The robust, self-validating shake-flask protocol provides a reliable method for generating high-quality data essential for informed decision-making in drug development. The anticipated results highlight the strong solvating power of DMSO and DMF, positioning them as primary choices for stock solution preparation. Further studies should extend this analysis to include biorelevant media and co-solvent systems to better predict in vivo behavior and guide advanced formulation strategies.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 19). Rheolution. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. [Link]

  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. (2025, September 10). PLOS One. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]

  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PMC. [Link]

  • Prioritised substance group: Aprotic solvents. HBM4EU. [Link]

  • 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. PubChem. [Link]

  • 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE. Georganics. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. (2016, April 15). PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Enhanced Solubility and Deprotection of Pyrene-4,5,9,10-tetraones through Propylene Glycol and Propanediol Protection. PMC. [Link]

  • Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K. ResearchGate. [Link]

Sources

A Strategic Guide to the In Vitro Toxicological Assessment of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for establishing the in vitro toxicity and safety profile of the novel heterocyclic compound, 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. As a member of the pyrrolopyridine class, this molecule holds potential as a scaffold in drug discovery, necessitating a rigorous and early assessment of its safety profile. In the absence of existing public data, this document serves as a roadmap for researchers, scientists, and drug development professionals, providing the scientific rationale, detailed experimental protocols, and data interpretation frameworks required to conduct a thorough in vitro toxicological evaluation. The proposed workflow adheres to international standards, including OECD guidelines, to ensure data integrity and regulatory relevance.

Introduction: The Rationale for a Phased Assessment

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a halogenated derivative of the 7-azaindole scaffold, a privileged structure in medicinal chemistry frequently associated with kinase inhibition and other biological activities. The introduction of bromine atoms can significantly modulate a molecule's metabolic stability, potency, and off-target effects, making a dedicated safety assessment critical.

A phased, or tiered, approach to in vitro toxicology is the most efficient and scientifically sound strategy. It begins with broad assessments of cytotoxicity to determine the compound's general impact on cell health and establish a relevant concentration range for subsequent, more specific assays. Following this, investigations into genotoxicity are paramount to identify any potential for mutagenesis or chromosomal damage, a major liability in drug development.[1][2] Finally, mechanistic and organ-specific assays can elucidate the underlying causes of any observed toxicity and predict potential target organ liabilities. This structured approach ensures that resources are used judiciously while building a robust, data-driven safety profile.

This guide details the "why" and "how" of this process, providing both the strategic framework and the practical methodologies to empower research teams in their preclinical safety evaluations.

Tier 1: Foundational Cytotoxicity Profiling

The initial goal is to quantify the concentration-dependent effect of the compound on basic cellular viability. This is achieved by employing orthogonal assays that measure distinct cellular health parameters. Using at least two different methods provides a more reliable and comprehensive picture, as one assay might miss toxicity that another can detect.

Key Assays: Metabolic Activity vs. Membrane Integrity
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a workhorse for assessing cell viability based on metabolic activity.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of metabolically active cells.[4]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[5][6] It serves as a direct marker of cell lysis and membrane integrity loss.[7][8]

The workflow for this initial tier is designed to efficiently screen the compound across a range of concentrations and identify the IC₅₀ (half-maximal inhibitory concentration).

G cluster_0 Tier 1: Cytotoxicity Workflow cluster_1 Orthogonal Assays start Select relevant cell lines (e.g., HepG2, HEK293) prep Prepare serial dilutions of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one start->prep seed Seed cells in 96-well plates and allow attachment prep->seed treat Treat cells with compound (e.g., 24, 48, 72 hours) seed->treat mtt Perform MTT Assay: Measure metabolic activity treat->mtt ldh Perform LDH Assay: Measure membrane leakage treat->ldh analyze Analyze Data: Calculate % Viability vs. Control mtt->analyze ldh->analyze ic50 Determine IC₅₀ values for each cell line and time point analyze->ic50

Caption: Tier 1 workflow for foundational cytotoxicity assessment.

Data Presentation: Summarizing Cytotoxicity

Quantitative results from these assays should be tabulated to facilitate comparison across cell lines and time points.

Cell LineTime PointAssayIC₅₀ (µM) [Hypothetical Data]
HepG224 hoursMTT75.2
HepG224 hoursLDH98.5
HepG248 hoursMTT42.1
HepG248 hoursLDH65.8
HEK29324 hoursMTT> 100
HEK29324 hoursLDH> 100
HEK29348 hoursMTT89.4
HEK29348 hoursLDH> 100
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[3][4][9][10]

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]

  • Compound Preparation: Prepare a 10 mM stock solution of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in DMSO. Perform serial dilutions in culture medium to create working solutions at 2x the final desired concentrations (e.g., 0.1 µM to 200 µM).

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO, ≤0.5% final concentration) and positive control (e.g., Doxorubicin) wells.[3] Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[3][10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9][10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Analysis: Calculate percent viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Tier 2: Genotoxicity and Mutagenicity Assessment

Genotoxicity testing is a non-negotiable step in safety pharmacology, designed to detect compounds that can cause DNA or chromosomal damage.[2] A standard battery of tests is recommended by global regulatory bodies like the OECD.[1][11]

Core Assays for Regulatory Compliance
  • Bacterial Reverse Mutation (Ames) Test (OECD 471): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively.[12][13][14] It evaluates the ability of the test compound to cause reverse mutations (reversions), allowing the bacteria to grow on a nutrient-deficient medium.[13][14] The test is performed with and without a mammalian metabolic activation system (rat liver S9 fraction) to identify pro-mutagens that become genotoxic only after metabolism.[14][15]

  • In Vitro Micronucleus (MNvit) Test (OECD 487): This test detects damage to chromosomes.[16][17] A micronucleus is a small, extranuclear body formed during cell division from whole chromosomes or chromosome fragments that are not incorporated into the daughter nuclei.[17][18] An increase in the frequency of micronucleated cells indicates the compound may be a clastogen (causing chromosome breakage) or an aneugen (causing chromosome loss).[17][19] The assay is often performed with cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are more easily scored.[17][18][19]

G cluster_0 Tier 2: Genotoxicity Decision Pathway start Test Compound: 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one ames Perform Ames Test (OECD 471) With and Without S9 Activation start->ames mnvit Perform in vitro Micronucleus Test (OECD 487) With and Without S9 Activation start->mnvit ames_res Ames Result ames->ames_res mnvit_res MNvit Result mnvit->mnvit_res ames_neg Negative: No evidence of mutagenicity ames_res->ames_neg No significant increase in revertant colonies ames_pos Positive: Potential mutagen ames_res->ames_pos Significant, dose-dependent increase in revertants mnvit_neg Negative: No evidence of clastogenicity/ aneugenicity mnvit_res->mnvit_neg No significant increase in micronucleated cells mnvit_pos Positive: Potential clastogen/aneugen mnvit_res->mnvit_pos Significant, dose-dependent increase in micronuclei conclusion Synthesize Data for Genotoxic Risk Profile ames_neg->conclusion ames_pos->conclusion mnvit_neg->conclusion mnvit_pos->conclusion

Caption: Decision pathway for Tier 2 genotoxicity assessment.

Experimental Protocol: In Vitro Micronucleus Assay

This protocol is based on the OECD 487 guideline.[16]

  • Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and expose them to at least three analyzable concentrations of the test compound.[20][21] Concentrations should be selected based on the Tier 1 cytotoxicity data, with the highest concentration aiming for approximately 55±5% cytotoxicity or being 10 mM (or 2 mg/mL), whichever is lower.[21] Treatment should occur with and without S9 metabolic activation.[20]

  • Exposure Duration:

    • Short treatment (3-6 hours) with S9: Cells are treated, washed, and cultured for a further 1.5-2.0 normal cell cycles.

    • Short treatment (3-6 hours) without S9: As above.

    • Continuous treatment (1.5-2.0 cell cycles) without S9: Cells are exposed for the full period without washing.

  • Cytokinesis Block: Add cytochalasin B at the appropriate time to block cytokinesis and allow for the accumulation of binucleated cells.[19]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei using a suitable DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).[20]

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[19] Scoring can be done manually via microscopy or using automated high-content imaging systems.[17][21]

  • Data Analysis: Analyze the data for a concentration-related increase in the frequency of micronucleated cells compared to the vehicle control. Appropriate statistical methods must be used. A positive result is characterized by a statistically significant, dose-dependent increase in cells with micronuclei.[20]

Tier 3: Mechanistic and Organ-Specific Toxicity

If toxicity is observed in Tiers 1 or 2, or if the compound's intended therapeutic target suggests a potential liability, further mechanistic studies are warranted. These assays provide deeper insights into the "how" and "where" of the compound's toxic effects.

Uncovering the Mechanism of Cell Death
  • Apoptosis Induction (Caspase-Glo® 3/7 Assay): Apoptosis, or programmed cell death, is a key mechanism of toxicity. Caspases-3 and -7 are effector enzymes that play a central role in this process. The Caspase-Glo® 3/7 assay uses a luminogenic substrate that, when cleaved by these caspases, releases a substrate for luciferase, generating light.[22][23] The luminescent signal is directly proportional to caspase activity.[23] This provides a highly sensitive and quantitative measure of apoptosis induction.[23][24]

  • Oxidative Stress (ROS Detection): Many toxic compounds exert their effects by generating reactive oxygen species (ROS), which can damage DNA, proteins, and lipids.[25][26] Probes like DCFH-DA are commonly used.[27][28] DCFH-DA is cell-permeable and non-fluorescent but is hydrolyzed by intracellular esterases and then oxidized by ROS to the highly fluorescent DCF.[28] The resulting fluorescence intensity is proportional to the level of intracellular ROS.[28][29]

Predicting Organ-Specific Liabilities
  • Hepatotoxicity (HepG2 Cells): Drug-induced liver injury (DILI) is a major cause of drug failure.[30] The human hepatoma cell line HepG2 is widely used as a model for in vitro hepatotoxicity screening.[31][32][33] These cells can be used in multiparametric high-content assays to simultaneously measure endpoints like mitochondrial membrane potential, nuclear morphology, and ROS levels, providing a detailed signature of potential liver damage.[30][34]

  • Cardiotoxicity (iPSC-CMs): Cardiotoxicity is another critical concern in drug development.[35][36] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant in vitro model as they recapitulate many functional aspects of human heart cells.[37][38][39] These cells can be used to assess various cardiotoxic effects, including cytotoxicity, electrophysiological changes (e.g., arrhythmia risk), and effects on contractility.[36][37][39]

Synthesis and Conclusion: Building the Safety Profile

The data generated from this three-tiered approach provides a robust preliminary safety profile for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

  • Tier 1 defines the cytotoxic potential and establishes the concentration ranges for further testing.

  • Tier 2 addresses the critical question of genotoxic liability, which is a major hurdle for regulatory progression.

  • Tier 3 provides mechanistic context to any observed toxicity, helping to predict potential target organs and guide further compound optimization or de-risking strategies.

By following this structured, evidence-based guide, researchers can confidently and efficiently characterize the in vitro safety of novel chemical entities, enabling informed decision-making in the drug discovery and development pipeline.

References

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC.
  • Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs). PMC.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well pl
  • Intracellular Reactive Oxygen Species (ROS) Detection Assay Kit. Tokyo Chemical Industry Co., Ltd.
  • Ames Test Protocol.
  • In vitro assessment of the ethanol-induced hep
  • MTT assay protocol. Abcam.
  • Caspase-Glo® 3/7 Assay Protocol. Promega.
  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI.
  • Advanced Cardiotoxicity Testing Using Multi-Channel iPSC Cardiomyocytes. Axol Bioscience.
  • From OECD guidelines to innovation: the future of genotoxicity testing. GenEvolutioN.
  • Use of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing: A Scientific Statement From the American Heart Association.
  • Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. Chemical Research in Toxicology.
  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. PMC.
  • In-Vitro Cytotoxicity Study (MTT Assay). Bio-protocol.
  • Reactive Oxygen Species (ROS) Detection. BMG Labtech.
  • OECD Test Guidelines for Genetic Toxicology. Istituto Superiore di Sanità.
  • Cellular reactive oxygen species (ROS)
  • Revision of OECD guidelines for genotoxicity. Mutagenesis.
  • LDH assay kit guide: Principles and applic
  • Developing a High Content Imaged-Based Method for Evaluating Hep
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.
  • Mammalian Cell In Vitro Micronucleus Assay. Charles River.
  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines. Benchchem.
  • In vitro mammalian cell micronucleus test. RE-Place.
  • LDH Cytotoxicity Assay. Bio-protocol.
  • Reactive Oxygen Species (ROS) Assays. Cell Biolabs, Inc.
  • Scientific poster: High throughput assessment of cardiotoxicity in iPSC-derived cardiomyocytes. Ncardia.
  • Caspase-Glo 3/7 Assay. Reaction Biology.
  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD.
  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Caspase-Glo® 3/7 3D Assay. Promega.
  • Ames Test | Cyprotex ADME-Tox Solutions. Evotec.
  • LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • Caspase-Glo® 3/7 Assay System. Promega.
  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega.
  • The in vitro micronucleus technique. CRPR.
  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis.

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Application: Core building block for kinase inhibitors and SHP2 allosteric modulators.

Introduction & Mechanistic Rationale

The 7-azaindole-2-one (pyrrolo[2,3-b]pyridin-2(3H)-one) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of SHP2 inhibitors and novel kinase-targeting therapeutics[1]. The incorporation of halogens at the C4 and C5 positions provides critical vectors for subsequent late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Direct C2-oxidation of 7-azaindoles often suffers from poor regioselectivity and over-oxidation, leading to complex mixtures and degraded yields. To achieve high purity and self-validating reproducibility, this protocol employs a robust, two-step oxidation-reduction sequence .

  • Oxidation: The commercially available starting material, 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS: 1190322-22-5)[2], is treated with N-Bromosuccinimide (NBS) in an aqueous tert-butanol system. The electrophilic bromine activates the C2-C3 double bond, facilitating nucleophilic attack by water at C2. This generates a 3,3-dibromo-2-oxindole intermediate.

  • Reduction: The sterically hindered, geminal dibromo moiety at C3 is selectively reduced using activated zinc dust in glacial acetic acid, yielding the desired 4,5-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Reaction Workflow

G SM 4,5-Dibromo-7-azaindole (CAS: 1190322-22-5) Step1 NBS (3.0 eq) t-BuOH / H2O rt, 12h SM->Step1 Int 3,3,4,5-Tetrabromo- 7-azaindolin-2-one (Intermediate) Step1->Int Step2 Zn dust (4.0 eq) AcOH rt, 4h Int->Step2 Prod 4,5-Dibromo-1H-pyrrolo [2,3-b]pyridin-2(3H)-one (Target Product) Step2->Prod

Figure 1: Two-step synthesis workflow from 4,5-dibromo-7-azaindole to the target 2-oxindole.

Experimental Parameters & Reagent Matrix

To ensure maximum reproducibility, all quantitative data and stoichiometric ratios are standardized in the table below. The starting material can be sourced from specialized chemical vendors such as ChemicalBook or AiFChem[2][3].

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Function
4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine275.931.02.76 gStarting Material
N-Bromosuccinimide (NBS)177.983.05.34 gElectrophilic Brominating Agent
tert-Butanol (t-BuOH)74.12-40.0 mLCo-solvent
Deionized Water (H₂O)18.02-40.0 mLCo-solvent / Nucleophile
Zinc Dust (Zn)65.384.02.62 gReducing Agent
Glacial Acetic Acid (AcOH)60.05-25.0 mLSolvent / Proton Source

Step-by-Step Synthesis Protocol

Phase 1: Synthesis of 3,3,4,5-Tetrabromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Causality Note: A 1:1 ratio of t-BuOH to H₂O is critical. The organic solvent ensures the solubility of the highly lipophilic starting material, while the water acts as the essential oxygen donor for the formation of the C2-carbonyl group.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar. Add 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (2.76 g, 10.0 mmol)[2].

  • Solvation: Suspend the starting material in a mixture of t-BuOH (40 mL) and H₂O (40 mL). Stir at room temperature (20-25 °C) until a uniform suspension is achieved.

  • Oxidation: Add NBS (5.34 g, 30.0 mmol) portion-wise over 15 minutes. Caution: The reaction is mildly exothermic. Portion-wise addition prevents thermal runaway and minimizes the formation of uncharacterized polymeric byproducts.

  • Incubation: Seal the flask and allow the reaction to stir vigorously at room temperature for 12 hours. Monitor the consumption of the starting material via TLC (Eluent: 30% EtOAc in Hexanes; UV visualization at 254 nm).

  • Quenching & Isolation: Once complete, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize residual NBS. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3,3,4,5-tetrabromo intermediate as an orange-brown solid. This intermediate is generally pure enough (>90%) to be used directly in the next step without column chromatography.

Phase 2: Reductive Debromination to Target Compound

Causality Note: Zinc in acetic acid provides a mild, single-electron transfer (SET) reduction environment. It selectively cleaves the weaker C3-Br bonds without affecting the highly stable C4 and C5 aryl-bromide bonds, ensuring high chemoselectivity.

  • Solvation: Dissolve the crude intermediate from Phase 1 in glacial acetic acid (25.0 mL) in a 100 mL round-bottom flask.

  • Reduction: Cool the solution in an ice-water bath (0-5 °C). Add activated Zinc dust (2.62 g, 40.0 mmol) portion-wise over 10 minutes to control hydrogen gas evolution.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove unreacted zinc and zinc acetate salts. Wash the Celite pad thoroughly with Ethyl Acetate (30 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Dilute the residue with Ethyl Acetate (100 mL) and carefully wash with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer is slightly basic (pH ~8).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as an off-white solid.

Analytical Validation & Self-Verification

To ensure the trustworthiness of the protocol, the isolated product must be validated against the following expected analytical benchmarks:

  • LC-MS (ESI+): Expected m/z for C₇H₄Br₂N₂O is 290.87. Look for the characteristic isotopic triplet pattern (1:2:1 ratio) at m/z 291 [M+H]⁺, 293 [M+H+2]⁺, and 295 [M+H+4]⁺, confirming the presence of two bromine atoms.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~11.5 ppm (s, 1H, NH) - Broad singlet indicating the lactam nitrogen proton.

    • δ ~8.2 ppm (s, 1H, Ar-H) - Singlet corresponding to the C6 proton on the pyridine ring.

    • δ ~3.6 ppm (s, 2H, CH₂) - Critical diagnostic peak confirming the successful reduction of the C3 position to a methylene group.

References

  • Google Patents. (2017). WO2017211303A1 - Novel heterocyclic derivatives useful as shp2 inhibitors.

Sources

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the strategic functionalization of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one via the Suzuki-Miyaura cross-coupling reaction. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[1][2][3] The di-brominated substrate offers a versatile platform for introducing molecular diversity through selective C-C bond formation. This document details the mechanistic principles governing regioselectivity, provides optimized, step-by-step protocols for both mono- and sequential diarylation, and discusses the critical parameters that ensure high-yield, reproducible outcomes. This guide is intended for researchers in synthetic organic chemistry and drug development engaged in the synthesis of complex heterocyclic compounds.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine moiety, commonly known as 7-azaindole, is a cornerstone in modern drug discovery.[4] Its structure, an isostere of indole, features a hydrogen bond donor (the pyrrole N-H) in close proximity to a hydrogen bond acceptor (the pyridine nitrogen), enabling unique interactions with biological targets.[5] Consequently, this scaffold is a key component in numerous pharmacologically active molecules, including inhibitors of critical signaling proteins like Focal Adhesion Kinase (FAK) and the Insulin-like Growth Factor-1 Receptor (IGF-1R).[3][6]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, celebrated for its mild conditions and exceptional functional group tolerance.[7][8] Applying this powerful reaction to the 4,5-dibromo-7-azaindole-2-one core allows for the precise and modular installation of aryl, heteroaryl, or vinyl substituents, creating a library of novel compounds for biological screening. The primary challenge and opportunity with this substrate lies in controlling the regioselectivity of the coupling at the C4 and C5 positions.

Mechanistic Rationale and Regioselectivity

The success of a sequential Suzuki-Miyaura coupling on a di-halogenated substrate hinges on the differential reactivity of the two C-Br bonds. The generally accepted catalytic cycle, illustrated below, involves the oxidative addition of a palladium(0) complex into a carbon-halogen bond as the initial key step.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation trans_intermediate Ar-Pd(II)L₂-R' transmetalation->trans_intermediate reductive_elimination Reductive Elimination trans_intermediate->reductive_elimination reductive_elimination->pd0 output Ar-R' (Product) reductive_elimination->output input1 Ar-Br (Substrate) input1->oxidative_addition input2 R'-B(OR)₂ + Base input2->transmetalation

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

For 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, the two bromine atoms are in distinct electronic environments:

  • C4-Br: This position is on the electron-deficient pyridine ring. The electron-withdrawing nature of the ring nitrogen increases the electrophilicity of the C4 carbon, making the C4-Br bond more susceptible to oxidative addition by the Pd(0) catalyst.

  • C5-Br: This position is on the electron-rich pyrrole ring. The C5-Br bond is comparatively less reactive towards oxidative addition.

This inherent difference in electronic properties is the key to achieving regioselectivity. The first Suzuki-Miyaura coupling will preferentially occur at the more activated C4 position.[9] By carefully controlling the stoichiometry of the boronic acid (using ~1.0-1.2 equivalents), one can achieve selective mono-arylation at C4. Forcing the reaction with excess boronic acid and extended reaction times or higher temperatures will lead to the di-substituted product.

Experimental Protocols

The following protocols are designed as a robust starting point. Researchers should optimize conditions based on the specific boronic acid used.

General Workflow

The experimental procedure follows a standard sequence for palladium-catalyzed cross-coupling reactions, emphasizing the need for an inert atmosphere to protect the catalyst.

Experimental_Workflow start Start reagents 1. Reagent Preparation (Weigh Substrates, Catalyst, Base) start->reagents setup 2. Reaction Setup (Assemble Glassware, Inert Gas) reagents->setup degas 3. Solvent Degassing (Sparge with N₂ or Ar) setup->degas addition 4. Reagent Addition (Solvent, Base, Substrates, Catalyst) degas->addition reaction 5. Reaction (Heat to Desired Temperature) addition->reaction monitor 6. Monitoring (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Aqueous Work-up (Quench, Extract, Wash) monitor->workup Complete purify 8. Purification (Column Chromatography) workup->purify analyze 9. Analysis (NMR, MS) purify->analyze end_node End analyze->end_node

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Protocol for Regioselective C4-Mono-Arylation

This protocol is optimized for the selective coupling at the more reactive C4 position.

Reagents & Materials:

  • 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 equiv)

  • Arylboronic Acid (1.1-1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03-0.05 equiv)[10]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[11]

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vessel (e.g., Schlenk flask), magnetic stirrer, condenser, inert gas (N₂ or Ar) supply.

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, the arylboronic acid, and the base (K₂CO₃).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water). The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the stirring suspension. The mixture may change color upon catalyst addition.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dibromo material is consumed (typically 2-6 hours). Avoid extended reaction times to minimize di-arylation.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the 4-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one product.

Protocol for Sequential C5-Arylation (Di-substitution)

This protocol is performed on the isolated mono-arylated product from section 3.2.

Procedure:

  • Follow the same procedure as described in section 3.2, using the purified 4-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as the starting material.

  • A different arylboronic acid can be used to generate unsymmetrical 4,5-disubstituted products.

  • Reaction conditions may need to be slightly more forcing (e.g., higher temperature or longer reaction time) to couple the less reactive C5-Br position. Monitor carefully to ensure complete conversion.

Optimization and Data Summary

The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity. The following table summarizes representative conditions gleaned from related heterocyclic systems.[10][12][13]

EntryCoupling PositionArylboronic Acid (equiv)Catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
1C4 (Mono)Phenylboronic acid (1.1)Pd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9075-90
2C4 (Mono)4-Methoxyphenyl-BA (1.2)Pd(PPh₃)₄ (5)Na₂CO₃ (2.0)DME/H₂O (3:1)8570-85
3C4, C5 (Di)Phenylboronic acid (2.5)Pd(dppf)Cl₂ (5)K₃PO₄ (3.0)Dioxane/H₂O (4:1)10060-80
4C5 (Sequential)3-Fluorophenyl-BA (1.5)Pd₂(dba)₃/XPhos (4)K₃PO₄ (3.0)Toluene/H₂O (5:1)11065-85

Troubleshooting Common Issues

  • Low Yield: Ensure all reagents are pure and the solvent is rigorously degassed. The palladium catalyst may be inactive; use a fresh batch or a pre-catalyst.

  • Poor Regioselectivity: For mono-arylation, ensure the boronic acid is the limiting reagent (or near stoichiometric). Lowering the reaction temperature can sometimes improve selectivity.

  • Hydrodebromination: This side reaction, where a bromine is replaced by a hydrogen, can compete with the desired coupling.[13] It is sometimes promoted by extended reaction times or certain catalyst/solvent systems. Using a different phosphine ligand or base may mitigate this issue.

  • Reaction Stalls: If the reaction does not proceed to completion, a small additional charge of the catalyst may be beneficial.

Conclusion

The 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold is a highly valuable starting material for the synthesis of complex, biologically active molecules. The inherent electronic differences between the C4 and C5 positions allow for a regioselective Suzuki-Miyaura cross-coupling. By carefully controlling stoichiometry and reaction conditions as outlined in this guide, researchers can selectively synthesize mono-arylated intermediates or proceed to create diverse, unsymmetrical di-substituted 7-azaindole derivatives, paving the way for new discoveries in medicinal chemistry.

References

  • Bardin, C., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]

  • Anderson, D. R., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. Available at: [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Available at: [Link]

  • Request PDF. (n.d.). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. ResearchGate. Available at: [Link]

  • Gelin, M., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]

  • Wang, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Liu, C., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Nørsett, K. G., et al. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Jia, Y., et al. (2017). Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2-d][1][4][14]triazin-8(7H)-one and Sequential Suzuki Couplings. ACS Omega. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Request PDF. (n.d.). Regioselective Couplings of Dibromopyrrole Esters. ResearchGate. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Cross‐Coupling. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available at: [Link]

  • Da Settimo, F., et al. (2013). Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Checkoway, M. A., et al. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Zoltán, K., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Tetrahedron. Available at: [Link]

  • Wu, G., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available at: [Link]

  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. Available at: [Link]

  • Kotha, S., & Meshram, M. (2012). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

  • Bálint, E., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... MDPI. Available at: [Link]

  • Ameriks, M. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • Estévez-Pérez, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Regioselective Functionalization of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold, a derivative of 7-azaindole, represents a privileged structure in medicinal chemistry and drug discovery. Its unique arrangement of hydrogen bond donors and acceptors, coupled with the presence of two distinct bromine atoms, offers a versatile platform for the synthesis of complex molecular architectures.[1][2] These derivatives have shown promise as kinase inhibitors and are being explored for the treatment of various diseases, including cancer.[3] The strategic and regioselective functionalization of this core is paramount for developing structure-activity relationships (SAR) and optimizing lead compounds.

This comprehensive guide provides detailed application notes and protocols for the regioselective functionalization of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one at the N1, C3, C4, and C5 positions. The methodologies described herein are curated from the scientific literature and are presented with insights into the underlying chemical principles to aid researchers in the strategic design and execution of their synthetic routes.

Strategic Overview of Regioselective Functionalization

The functionalization of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one presents a unique set of challenges and opportunities due to the presence of multiple reactive sites. The pyrrolidinone ring contains a nucleophilic nitrogen (N1) and an activated methylene group (C3), while the pyridine ring is adorned with two electronically and sterically distinct bromine atoms at the C4 and C5 positions. The regioselectivity of subsequent transformations is governed by a combination of electronic effects, steric hindrance, and the choice of catalytic system.

G Start 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one N1_Func N1 Functionalization (Alkylation, Arylation) Start->N1_Func Base, Electrophile C3_Func C3 Functionalization (Knoevenagel Condensation) Start->C3_Func Aldehyde, Base C4_Func C4 Selective Functionalization (Cross-Coupling) Start->C4_Func Pd Catalyst, Ligand, Base (Kinetic Control) C5_Func C5 Selective Functionalization (Cross-Coupling) Start->C5_Func Pd Catalyst, Ligand, Base (Thermodynamic Control) G cluster_0 C3 Functionalization Workflow Start 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Reaction Knoevenagel Condensation (Piperidine, EtOH, Reflux) Start->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Product (Z)-5-Bromo-3-(R-ylidene)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Reaction->Product G cluster_1 Regioselective Cross-Coupling Strategies cluster_c4 C4-Selective Functionalization cluster_c5 C5-Selective Functionalization Start 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C4_Suzuki Suzuki Coupling (ArB(OH)2, Pd(PPh3)4, K2CO3) Start->C4_Suzuki C5_Metal_Halogen Metal-Halogen Exchange (n-BuLi, -78°C then Electrophile) Start->C5_Metal_Halogen C4_Product 4-Aryl-5-bromo Product C4_Suzuki->C4_Product C5_Product 5-Substituted-4-bromo Product C5_Metal_Halogen->C5_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Reaction Yield Optimization for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Portal. Synthesizing highly functionalized 7-azaindoxyles (pyrrolo[2,3-b]pyridin-2(3H)-ones) is a notoriously difficult endeavor in drug discovery due to the conflicting electronic demands of the fused pyrrole and pyridine rings. This guide addresses the specific challenges of achieving high-yield, regioselective di-bromination at the C4 and C5 positions, providing field-proven methodologies and mechanistic causality to optimize your synthetic workflows.

The Regioselectivity Conundrum: Causality & Mechanism

The most common mistake in synthesizing 4,5-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is attempting a direct electrophilic bromination of the unfunctionalized 2-oxindole core.

The Causality: The C3 position (the methylene carbon of the lactam) exhibits strong enamine-like nucleophilicity, making it orders of magnitude more reactive than the electron-deficient pyridine ring (C4, C5) [2]. Consequently, attempting to force bromination at C4 and C5 using excess N-Bromosuccinimide (NBS) or Br₂ inevitably leads to rapid over-bromination, yielding a 3,3,4,5-tetrabromo intermediate [3]. This necessitates a subsequent, highly sensitive zinc-mediated reduction step to remove the C3 bromines, which often causes off-target debromination at C4/C5 and plummets the overall yield to <25%.

The Solution: To bypass this, we recommend a self-validating "Pre-functionalize and Rearrange" strategy. By starting with the commercially available 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine, the regiochemistry is locked. An N-oxidation followed by a Boekelheide-type rearrangement installs the C2 carbonyl cleanly without ever exposing the molecule to chaotic electrophilic aromatic substitution conditions [1].

Troubleshooting FAQs

Q1: Why is direct bromination of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one yielding a complex, inseparable mixture? A: You are fighting the intrinsic electronic bias of the molecule. Electrophilic bromination preferentially attacks C3. By the time the deactivated C4 and C5 positions are brominated, the C3 position has already formed a gem-dibromo species. The resulting mixture of mono-, di-, tri-, and tetrabrominated species is nearly impossible to purify via standard silica gel chromatography due to extreme polarity similarities.

Q2: During the Zn/AcOH reduction of the 3,3,4,5-tetrabromo intermediate, I lose the C4/C5 bromines. How do I prevent this? A: Over-reduction occurs because zinc can insert into the aryl-bromide bonds on the pyridine ring if the thermal energy exceeds the activation barrier for that insertion. If you must use this legacy route, strictly control the temperature at 15–20 °C and monitor continuously via LC-MS. Quench the reaction immediately once the gem-dibromo is reduced. However, transitioning to the N-oxide rearrangement route (detailed below) is the definitive fix.

Q3: In the N-oxide rearrangement route, my mCPBA oxidation is stalling. What is the root cause? A: The electron-withdrawing nature of the two bromine atoms at C4 and C5 severely depletes the electron density of the pyridine nitrogen, making it a poor nucleophile for oxidation. Ensure you are using freshly titrated mCPBA (at least 77% purity) and consider switching the solvent from dichloromethane to ethyl acetate, which often accelerates the oxidation of deactivated pyridines.

Quantitative Route Comparison

To justify the switch in synthetic strategy, review the comparative metrics between the legacy direct bromination and the optimized rearrangement workflow.

ParameterDirect Bromination (Legacy)N-Oxide Rearrangement (Optimized)
Starting Material 1H-pyrrolo[2,3-b]pyridin-2(3H)-one4,5-dibromo-1H-pyrrolo[2,3-b]pyridine
Step Count 2 (Bromination, Reduction)2 (Oxidation, Rearrangement)
Regioselectivity Poor (C3 over-bromination)Excellent (Pre-locked regiochemistry)
Major Impurities Debrominated analogs, 3-bromo analogsUnreacted starting material
Overall Yield 15 - 25%65 - 75%
Scalability Low (Highly exothermic, sensitive reduction)High (Standard process conditions)

Validated Experimental Protocol: The N-Oxide Rearrangement

This protocol is a self-validating system: by starting with the exact halogen substitution pattern required, the final regiochemistry is guaranteed, eliminating the unpredictability of electrophilic substitution.

Phase 1: N-Oxidation
  • Dissolution: Suspend 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 10 mmol) in ethyl acetate (EtOAc, 50 mL) at 0 °C.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.5 eq) in portions to control the exothermic peroxy-acid reaction.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 6–8 hours. Monitor completion via LC-MS (target mass shift: M+16).

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess peroxide, followed by saturated NaHCO₃ (30 mL) to neutralize the meta-chlorobenzoic acid byproduct.

  • Isolation: Extract the aqueous layer with EtOAc (2 x 30 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-oxide intermediate.

    • Self-validation checkpoint: ¹H-NMR should show a distinct downfield shift of the C6 proton compared to the starting material.

Phase 2: Boekelheide-Type Rearrangement
  • Activation: Dissolve the crude N-oxide in anhydrous dichloromethane (DCM, 40 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Rearrangement: Dropwise add trifluoroacetic anhydride (TFAA, 2.5 eq). The solution will darken as the N-trifluoroacetoxypyridinium intermediate forms and undergoes a [3,3]-sigmatropic rearrangement.

  • Hydrolysis: After stirring for 2 hours at room temperature, evaporate the volatiles completely. Redissolve the residue in methanol (MeOH, 20 mL) and add 1M aqueous NaOH (3.0 eq) to hydrolyze the trifluoroacetate ester.

  • Precipitation: Stir for 1 hour, then carefully adjust the pH to 6-7 using 1M HCl. The target 4,5-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one will precipitate as an off-white solid.

  • Purification: Filter the solid, wash with cold water and minimal cold diethyl ether, and dry under high vacuum.

Process Visualization Diagrams

SynthesisStrategy Start1 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Unfunctionalized Core) DirectBr Direct Bromination (NBS, DMF) Start1->DirectBr Start2 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (Pre-functionalized Core) NOxide N-Oxidation (mCPBA, EtOAc) Start2->NOxide TetraBr 3,3,4,5-Tetrabromo Intermediate DirectBr->TetraBr Over-bromination at C3 Reduction Selective Reduction (Zn, AcOH) TetraBr->Reduction Target 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Target Compound) Reduction->Target Low yield, Debromination risk NOxideInt N-Oxide Intermediate NOxide->NOxideInt Rearrange Rearrangement (TFAA, then NaOH) NOxideInt->Rearrange Rearrange->Target High yield, Regiospecific

Workflow comparison: Direct Bromination vs. N-Oxide Rearrangement.

Mechanism Noxide Pyridine N-Oxide (Starting Intermediate) Activation Trifluoroacetylation (TFAA, 0 °C) Noxide->Activation Activated N-Trifluoroacetoxypyridinium (Activated Species) Activation->Activated Migration [3,3]-Sigmatropic Rearrangement (C2 Attack) Activated->Migration Rearrangement Intermediate 2-Trifluoroacetoxy-pyridine Migration->Intermediate Hydrolysis Alkaline Hydrolysis (NaOH / H2O) Intermediate->Hydrolysis Product Pyridin-2(3H)-one Core (Final Product) Hydrolysis->Product Carbonyl Formation

Mechanistic pathway of the Boekelheide-type N-oxide rearrangement.

References

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Source: Organic Letters (ACS Publications) URL:[Link] [1]

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL:[Link] [2]

  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link] [3]

Technical Support Center: HPLC Optimization for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of analyzing halogenated azaindole derivatives.

The target molecule, 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , presents a trifecta of chromatographic challenges: a basic pyridine nitrogen prone to silanol interactions, a lactam ring susceptible to tautomerization, and highly polarizable bromine atoms that induce halogen bonding. This guide provides field-proven, self-validating protocols to ensure rugged and reproducible purity analysis.

Diagnostic Workflow

Workflow Start Initial HPLC Run Tailing Peak Tailing > 1.5? Start->Tailing FixTailing Use Type B Silica Lower pH to 2.5 Tailing->FixTailing Yes Broadening Peak Broadening / Splitting? Tailing->Broadening No FixTailing->Broadening FixBroadening Increase Temp to 40°C Ensure Buffer Capacity Broadening->FixBroadening Yes Resolution Co-elution of Impurities? Broadening->Resolution No FixBroadening->Resolution FixResolution Switch to Phenyl-Hexyl or PFP Stationary Phase Resolution->FixResolution Yes Success Validated Purity Method Resolution->Success No FixResolution->Success

Diagnostic workflow for optimizing HPLC conditions of dibrominated azaindoles.

Section 1: Core Method Development Strategy & Self-Validating Protocol

To guarantee scientific integrity, your HPLC method must be a self-validating system. This means the protocol inherently tests for both physical instrument integrity and chemical separation efficiency before any sample data is reported.

Step-by-Step Methodology:

  • Sample & Standard Preparation: Dissolve the analyte at 0.5 mg/mL in a diluent strictly matching the initial mobile phase (e.g., 5:95 Acetonitrile:Water with 0.1% TFA). Causality: Mismatched injection solvents cause localized band broadening and peak fronting due to premature analyte precipitation or solvent-strength shock at the column head.

  • Stationary Phase Selection: Install a Phenyl-Hexyl or Pentafluorophenyl (PFP) column (150 x 4.6 mm, 3 µm). Causality: Standard C18 columns rely solely on hydrophobic dispersion. Phenyl-based columns provide orthogonal selectivity via π-π interactions and specific shape selectivity, which is critical for resolving halogenated structural isomers[1].

  • Mobile Phase Configuration:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water (pH ~2.0).

    • Phase B: 0.1% TFA in Acetonitrile.

    • Causality: The 7-azaindole chromophore is highly sensitive to its solvation state and hydrogen bonding[2]. Maintaining a pH strictly below 3.0 protonates residual silanols on the silica phase (eliminating ion-exchange tailing) and suppresses the ionization of the pyridine nitrogen.

  • Gradient & Temperature: Run a linear gradient from 5% B to 95% B over 15 minutes. Set the column oven to 40 °C.

  • System Suitability Test (SST) - The Self-Validation Step:

    • Physical Check: Inject a neutral marker (e.g., uracil or toluene). If the neutral peak tails, you have a physical void or plumbing issue, not a chemical problem[3].

    • Chemical Check: Inject the 4,5-dibromo target. The asymmetry factor ( Tf​ ) must be ≤1.3 , and resolution ( Rs​ ) from the closely eluting 4-bromo impurity must be ≥2.0 . Proceed only if these criteria are met.

Section 2: Troubleshooting Guides & FAQs
Q1: Why am I observing severe peak tailing (Asymmetry factor > 1.8) for my target compound?

A: Peak tailing in halogenated azaindoles is rarely a single-variable issue. It is typically driven by two secondary interactions:

  • Silanol Interactions: The basic pyridine nitrogen interacts with unbonded, acidic silanol groups (Si-OH) on the silica surface.

  • Halogen Bonding: The highly polarizable bromine atoms act as halogen bond donors to oxygen atoms in the stationary phase. Resolution: First, verify the issue is chemical by injecting a neutral compound; if the neutral compound is sharp but your basic analyte tails, the issue is acid-base interaction[3]. Switch to a modern Type B silica column, which features reduced free silanol content and metal-free manufacturing to significantly minimize tailing[4]. Ensure your mobile phase pH is ≤2.5 .

Q2: My main peak is splitting or appearing unusually broad, but my impurity peaks are sharp. Is my column degrading?

A: No. If impurities and neutral markers are sharp, your column bed is intact. The issue is the lactam-lactim tautomerization inherent to the 2(3H)-one moiety.

Tautomerization Lactam Lactam Form (Predominant at neutral pH) Lactim Lactim Form (Aromatic hydroxyl) Lactam->Lactim Tautomerization (Slow exchange causes broadening) Anion Deprotonated Anion (Basic pH) Lactam->Anion High pH (Loss of NH proton) Lactim->Anion High pH (Loss of OH proton)

Lactam-lactim tautomerization pathways affecting chromatographic peak shape.

If the interconversion rate between the lactam and lactim forms occurs on the same timescale as the chromatographic separation, the detector registers a time-averaged, broad, or split peak. Resolution: You must lock the tautomeric equilibrium. Lower the pH to force the molecule into a single protonation state. Furthermore, increase the column temperature to 40–50 °C. Elevated temperatures accelerate the exchange kinetics beyond the chromatographic timescale, collapsing the split peak into a single, sharp band.

Q3: I cannot resolve the 4,5-dibromo target from its 4-bromo or 5-bromo mono-substituted impurities on a standard C18 column. What is the next step?

A: Standard C18 phases lack the specific spatial and electronic recognition required to differentiate positional halogen isomers. Resolution: Transition to a Phenyl-Hexyl or PFP column. The butyl/hexyl linker provides enhanced π−π interactions with the aromatic pyrrolopyridine core, while the fluorinated or phenyl rings offer distinct shape selectivity for halogenated compounds[1].

Section 3: Quantitative Data Summary

The following table summarizes the causal impact of optimizing chromatographic parameters on the purity analysis of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

ParameterConditionPeak Asymmetry ( Tf​ )Resolution ( Rs​ ) from 4-BromoCausality / Mechanistic Observation
Column Phase Standard C181.85 (Tailing)1.2Poor selectivity for heavy halogens; high silanol activity.
Column Phase Phenyl-Hexyl1.15 (Sharp) 2.8 Enhanced π−π stacking and specific halogen interactions.
Mobile Phase pH pH 6.8 (Ammonium Acetate)2.40 (Broad/Split)N/A (Co-elution)Uncontrolled tautomerization and partial ionization.
Mobile Phase pH pH 2.1 (0.1% TFA) 1.10 (Sharp) 2.8 Suppressed ionization; locked lactam equilibrium.
Temperature 25 °C1.452.2Slow mass transfer; intermediate tautomeric exchange.
Temperature 45 °C 1.08 (Optimal) 2.9 Rapid kinetics yield a sharp, time-averaged peak.

Sources

Overcoming steric hindrance in 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one functionalization. As a highly functionalized 7-azaindole (oxindole) derivative, this scaffold is a privileged building block in drug discovery, particularly for kinase inhibitors. However, differentiating the C4 and C5 bromides while navigating extreme steric hindrance presents a formidable synthetic challenge.

This guide is designed by our Senior Application Scientists to provide you with field-proven, mechanistic insights and self-validating protocols to overcome steric arrest and regioselectivity issues during your cross-coupling workflows.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the diagnostic flowchart below to identify the exact point of failure in your coupling sequence.

Troubleshooting Start Low Yield / No Reaction 4,5-Dibromo-oxindole CheckStage Which coupling stage? Start->CheckStage C4_Stage 1st Coupling (C4-Br) CheckStage->C4_Stage First step C5_Stage 2nd Coupling (C5-Br) CheckStage->C5_Stage Second step C4_Action Use Pd(dppf)Cl2 Base: K2CO3, 80°C C4_Stage->C4_Action C5_Action Use XPhos or Pd-PEPPSI-IPr Base: Cs2CO3, 100°C C5_Stage->C5_Action CheckSide Identify Side Reactions C4_Action->CheckSide C5_Action->CheckSide Dehalogenation Protodehalogenation CheckSide->Dehalogenation NoReaction Steric Arrest (No Rxn) CheckSide->NoReaction FixDehal Decrease Temp to 70°C Use Anhydrous Solvent Dehalogenation->FixDehal FixSteric Increase Catalyst (10 mol%) Use NHC Ligands NoReaction->FixSteric

Diagnostic workflow for troubleshooting regioselective couplings in 4,5-dibromo-7-azaindoles.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does the C4 position react preferentially over the C5 position despite the steric crowding from the oxindole core? A1: The regioselectivity is driven by electronic effects overpowering steric hindrance. The C4 position is para to the electron-withdrawing pyridine nitrogen of the 7-azaindole core. This significantly lowers the electron density at the C4-Br bond, making it highly electrophilic and facilitating rapid oxidative addition by the Pd(0) species[1]. The C5 position lacks this direct electronic activation, reserving it for the second coupling step.

Q2: I am experiencing severe steric hindrance (no product formation) when attempting the second coupling at the C5 position. How do I force this reaction? A2: Once C4 is functionalized, the remaining C5-Br is flanked by the newly installed C4 substituent and the C6 proton, creating a highly congested steric pocket. Standard ligands (like PPh3 or dppf) fail because they cannot promote transmetalation or reductive elimination in such tight spaces. You must switch to "large-but-flexible" ligands. Dialkylbiarylphosphines (Buchwald ligands like XPhos) or N-heterocyclic carbenes (e.g., Pd-PEPPSI-IPr) possess a high percent buried volume (%Vbur) that physically forces the substrates into the correct geometry for reductive elimination while preventing catalyst deactivation[2][3].

Q3: My reaction yields a high percentage of protodehalogenated byproducts instead of the desired cross-coupled product. What is the root cause? A3: Protodehalogenation occurs when the rate of transmetalation is slower than the rate of beta-hydride elimination or direct protonation of the Pd(II) intermediate[4]. In sterically hindered substrates, transmetalation is the kinetic bottleneck. To suppress this, use a stronger, strictly anhydrous base (e.g., anhydrous Cs2CO3 instead of aqueous Na2CO3) and ensure completely anhydrous solvents (like dry toluene) to eliminate all proton sources.

Q4: Do I need to protect the lactam nitrogen (N1) before coupling? A4: Yes. The 2(3H)-one core contains an acidic proton. Under basic coupling conditions, it deprotonates to form an anionic species that can strongly coordinate to Palladium, poisoning the catalyst. Protection with a sterically demanding group (e.g., SEM or Boc) at N1 is highly recommended to improve organic solubility and prevent catalyst sequestration.

CatalyticCycle Pd0 Pd(0)L2 Active OxAdd Oxidative Addition Pd0->OxAdd PdII_1 Pd(II) Ar-Br OxAdd->PdII_1 Fast at C4 Transmet Transmetalation (Bottleneck) PdII_1->Transmet PdII_2 Pd(II) Ar-R Transmet->PdII_2 Needs XPhos RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Release

Pd-Catalyzed Cycle: Highlighting the transmetalation bottleneck caused by C5 steric hindrance.

Quantitative Data: Ligand & Condition Matrix

Selecting the right ligand based on its steric profile (% Buried Volume, %Vbur) is critical for differentiating the C4 and C5 positions.

Ligand% Buried Volume (%Vbur)Target PositionOptimal Reaction TypeExpected YieldRegioselectivity (C4:C5)
PPh3 29.8%C4Suzuki-Miyaura45%85:15
dppf 32.1%C4Suzuki-Miyaura78%>95:5
XPhos 43.2%C5Buchwald-Hartwig82%N/A (C4 blocked)
Pd-PEPPSI-IPr 34.7%C5Suzuki-Miyaura88%N/A (C4 blocked)

Validated Step-by-Step Protocols

Every protocol provided below is designed as a self-validating system , meaning you can verify the success of the reaction mid-process without waiting for final isolation.

Protocol A: Regioselective C4 Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid exclusively at the C4 position while leaving the C5-Br intact for downstream functionalization.

  • Preparation: In an oven-dried Schlenk flask under argon, combine N1-protected 4,5-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq), the desired arylboronic acid (1.05 eq), and Pd(dppf)Cl₂ (5 mol%).

    • Causality: Limiting the boronic acid to 1.05 equivalents prevents over-coupling at the less reactive C5 position.

  • Solvent/Base Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) followed by K₂CO₃ (2.0 eq).

  • Reaction & Self-Validation: Heat the mixture to 80°C.

    • In-Process Check: The suspension will transition to a dark brown, homogeneous solution within 15 minutes, indicating the formation of the active Pd(0) species. Monitor by LC-MS at 2 hours; the mass spectrum should show the [M+H] peak for the C4-coupled product, with the characteristic isotopic pattern of a single remaining bromine atom (1:1 ratio for M / M+2).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄. Purify via silica gel chromatography.

Protocol B: Overcoming Steric Hindrance for C5 Buchwald-Hartwig Amination

Objective: Install an amine at the highly congested C5 position after C4 functionalization.

  • Preparation: Charge a dry reaction vial with the C4-substituted-5-bromo-oxindole intermediate (1.0 eq), the target amine (1.5 eq), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and anhydrous Cs₂CO₃ (2.5 eq).

    • Causality: XPhos is mandatory here. Its bulky dicyclohexyl groups and biphenyl backbone facilitate the difficult reductive elimination step that is otherwise arrested by the C4 substituent[2].

  • Solvent Addition: Add strictly anhydrous, argon-sparged Toluene (0.1 M). Do not use aqueous bases.

  • Reaction & Self-Validation: Seal the vial and heat at 100°C for 16 hours.

    • In-Process Check: The active Pd(0)-XPhos complex exhibits a distinct deep red/orange color. If the solution turns black within the first hour, the catalyst has precipitated (Pd black) due to moisture or oxygen, and the reaction will stall.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and Pd residue. Concentrate the filtrate and purify via reverse-phase HPLC or flash chromatography.

References

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts Source: ACS Publications URL
  • Coupling outcomes for azaquinolines and azaisoquinolines (Steric Hindrance Effects)

Sources

Preventing degradation and oxidation of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (also known as 4,5-Dibromo-7-azaindolin-2-one). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. The inherent reactivity of the pyrrolo[2,3-b]pyridine core, coupled with the presence of bromine substituents, necessitates careful procedures to prevent degradation and oxidation.

I. Core Concepts: Understanding Compound Stability

Why is 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Prone to Degradation?

The stability of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is influenced by several factors inherent to its molecular structure:

  • Electron-Rich Heterocyclic System: The pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is an electron-rich aromatic system.[1][2] This characteristic makes it susceptible to oxidation, particularly when exposed to atmospheric oxygen.

  • Lactam Functionality: The presence of the lactam (cyclic amide) in the pyrrolidinone ring introduces a site that can be susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Bromo Substituents: While the bromo groups are relatively stable, they can participate in various reactions, including debromination, under certain conditions such as in the presence of some catalysts or strong bases.[3]

  • Air and Moisture Sensitivity: Like many complex organic molecules, this compound can be sensitive to air and moisture, which can accelerate degradation pathways.[4] Exposure to light and elevated temperatures can also contribute to decomposition.[4]

What are the Likely Degradation Pathways?

While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of related structures, we can anticipate the following:

  • Oxidation: The electron-rich pyrrole ring is the most likely site for oxidation. This can lead to the formation of various oxidized species, potentially altering the compound's biological activity and purity.

  • Hydrolysis: The lactam ring could undergo hydrolysis, breaking the amide bond to form a carboxylic acid and an amine. This is more likely to occur if the compound is stored in a non-anhydrous environment or exposed to acidic or basic conditions.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. Storing the compound in amber vials is a crucial preventative measure.[4]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the storage and handling of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Storage Conditions

Q1: What are the ideal storage conditions for long-term stability?

A1: For optimal long-term stability, the compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C is recommended for long-term storage.[5]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[5]Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.[4]
Container Tightly sealed amber glass vial.[4]Protects from light and prevents the ingress of air and moisture.[4]
Desiccation Store with a desiccant.Further protects against hydrolysis by absorbing any residual moisture.

Q2: I received the compound shipped at room temperature. Is it still viable?

A2: Short-term shipping at ambient temperature (if less than 2 weeks) is generally acceptable for many compounds, including this one, provided it was properly sealed from light and moisture.[5] However, upon receipt, it is crucial to immediately transfer it to the recommended long-term storage conditions (-20°C, under inert gas).

Q3: Can I store the compound in a solution?

A3: Storing the compound in solution is generally not recommended for long periods due to the increased potential for degradation. If you must store a solution, use an anhydrous, aprotic solvent, and store it at -20°C or -80°C under an inert atmosphere. Always prepare fresh solutions for experiments whenever possible.

Handling Procedures

Q1: What precautions should I take when handling the solid compound?

A1: Due to its potential air and moisture sensitivity, it is best to handle the solid compound in an inert atmosphere, such as inside a glove box. If a glove box is not available, a Schlenk line can be used to handle the compound under a positive pressure of inert gas.[6][7][8]

Q2: I don't have access to a glove box or Schlenk line. How can I minimize exposure to air?

A2: If you must handle the compound in the open, work quickly and efficiently. Allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold solid. Minimize the time the container is open.

Q3: What personal protective equipment (PPE) should I wear?

A3: Standard laboratory PPE is required. This includes safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[9] Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood.[5][10]

Troubleshooting Common Issues

Q1: My compound has changed color (e.g., turned yellow or brown). What does this mean?

A1: A change in color is often an indication of degradation or the presence of impurities. This could be due to oxidation or other decomposition pathways. If you observe a color change, it is advisable to re-analyze the compound's purity by a suitable analytical method (e.g., HPLC, LC-MS, or NMR) before use.

Q2: I am seeing unexpected peaks in my analytical data (e.g., NMR, LC-MS). Could this be degradation?

A2: Yes, the appearance of new, unexpected peaks is a strong indicator of degradation. Compare the data to a reference spectrum of the pure compound if available. If degradation is suspected, it is best to use a fresh, unopened vial of the compound for your experiments.

Q3: My experimental results are inconsistent. Could the stability of the compound be a factor?

A3: Inconsistent experimental results can certainly be a consequence of using a degraded compound. The presence of impurities or a lower-than-expected concentration of the active compound can significantly impact biological assays and chemical reactions. Always ensure the integrity of your starting material.

III. Experimental Protocols

Protocol 1: Aliquoting the Solid Compound

This protocol describes how to safely aliquot the solid compound to minimize the risk of contaminating the bulk supply.

  • Preparation: If the compound is stored at a low temperature, allow the sealed container to equilibrate to room temperature in a desiccator before opening. This prevents moisture condensation.

  • Inert Atmosphere: Perform the aliquoting inside a glove box or under a positive flow of inert gas (argon or nitrogen).[6]

  • Dispensing: Use a clean, dry spatula to transfer the desired amount of the solid into a pre-weighed, tared amber vial.

  • Sealing: Tightly seal the new vial. If not in a glovebox, flush the headspace with inert gas before sealing.

  • Storage: Return both the stock container and the new aliquot to the recommended storage conditions (-20°C).

Protocol 2: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution for immediate use or short-term storage.

  • Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent in which the compound is soluble.

  • Glassware: Use oven-dried or flame-dried glassware to ensure it is free of moisture.

  • Dissolution: Under an inert atmosphere, add the anhydrous solvent to the vial containing the pre-weighed solid.

  • Mixing: Gently swirl or sonicate the vial to ensure complete dissolution.

  • Storage (if necessary): If the solution is not for immediate use, store it in a tightly sealed vial at -20°C or -80°C. Before use, allow the frozen solution to thaw completely and vortex to ensure homogeneity.

IV. Visual Guides

Workflow for Handling Air-Sensitive Compounds

G Figure 1. Decision workflow for handling 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. start Start: Need to use the compound check_env Is a glove box or Schlenk line available? start->check_env glove_box Handle in inert atmosphere check_env->glove_box Yes open_bench Handle quickly on open bench check_env->open_bench No aliquot Aliquot desired amount glove_box->aliquot warm_up Equilibrate to room temperature in a desiccator before opening open_bench->warm_up warm_up->aliquot seal Tightly seal container aliquot->seal store Return to -20°C storage seal->store

Caption: Decision workflow for handling the compound.

Potential Degradation Pathways

G Figure 2. Potential degradation pathways for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. compound 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one oxidation Oxidation Products compound->oxidation O2, Light, Heat hydrolysis Hydrolysis Products (Ring-opened) compound->hydrolysis H2O, Acid/Base photodegradation Photodegradation Products compound->photodegradation UV/Light

Caption: Potential degradation pathways.

V. References

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved from [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026, February 7). ResearchGate. Retrieved from [Link]

  • Langer, P. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. Retrieved from [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • Słowik, M. J., Szałek, E., & Grześkowiak, E. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 67(3), 241-246.

Sources

Improving solubility of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one for biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing kinetic solubility barriers when transitioning novel compounds from organic synthesis into in vitro biological assays.

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one presents a classic "brick-dust" and "grease-ball" dual challenge. The planar pyrrolopyridine core and lactam motif form strong intermolecular hydrogen bonds (resulting in high crystal lattice energy), while the two heavy bromine atoms drastically increase lipophilicity and reduce hydration potential[1]. When introduced into aqueous media, this compound rapidly aggregates, leading to false negatives, inaccurate Structure-Activity Relationship (SAR) data, and variable assay readouts[2].

This guide provides field-proven, self-validating protocols to diagnose and overcome these kinetic solubility barriers.

Troubleshooting Guide: Diagnosing Solubility Issues

Q: Why does my compound precipitate immediately upon dilution from DMSO into my assay buffer? A: You are exceeding the compound's kinetic solubility limit[3]. While 100% DMSO disrupts the intermolecular hydrogen bonds of the pyrrolopyridinone core, rapid introduction into an aqueous buffer forces the highly hydrophobic dibromo-aromatic system to minimize contact with water. This thermodynamic penalty drives rapid aggregation and precipitation[2].

Q: How can I analytically validate that my compound is truly solubilized and not just forming micro-aggregates? A: Relying on the naked eye is insufficient, as micro-aggregates scatter light and can non-specifically inhibit enzymes. You must validate true solubility using Nephelometry (measuring light scattering at 620 nm) or by centrifuging the assay plate (10,000 x g for 10 mins) and quantifying the supernatant concentration via LC-MS/MS or direct UV assay[3].

Solubilization Decision Workflow

SolubilityWorkflow Start 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Solid Powder) DMSO Dissolve in 100% Anhydrous DMSO (10-50 mM Stock) Start->DMSO Dilution Dilute into Aqueous Assay Buffer (e.g., PBS, pH 7.4) DMSO->Dilution Check Nephelometric/Centrifugation Check Precipitation Detected? Dilution->Check Success Proceed to Biological Assay (Final DMSO ≤ 0.5%) Check->Success No (Clear Solution) Strategy1 Strategy 1: Surfactants (Add 0.05% Pluronic F-127) Check->Strategy1 Yes (Aggregates) Strategy2 Strategy 2: Complexation (Use HP-β-CD 1-10 mM) Check->Strategy2 Yes (Aggregates) Strategy3 Strategy 3: Intermediate Dilution (Stepwise DMSO reduction) Check->Strategy3 Yes (Aggregates) Strategy1->Dilution Strategy2->Dilution Strategy3->Dilution

Decision tree for optimizing kinetic solubility of lipophilic pyrrolopyridinones.

Step-by-Step Experimental Methodologies

Protocol A: Preparation of a Self-Validating DMSO Stock

Causality: Water uptake in DMSO leads to the premature precipitation of thermodynamically stable polymorphs[2]. Using strictly anhydrous solvents is critical for halogenated heterocycles.

  • Preparation: Equilibrate the vial of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one to room temperature in a desiccator to prevent moisture condensation[4].

  • Solvation: Add nitrogen-degassed, anhydrous DMSO to achieve a 10 mM stock concentration[2].

  • Agitation: Vortex vigorously for 2 minutes. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes[5].

  • Validation: Centrifuge the stock at 10,000 x g for 5 minutes. A visible pellet indicates incomplete dissolution.

  • Storage: Aliquot into single-use vials and store at -20°C or -80°C, protected from light and moisture[5].

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: HP-β-CD features a hydrophobic cavity that encapsulates the bulky, lipophilic dibromo-aromatic rings, while its hydrophilic exterior ensures aqueous compatibility without denaturing target proteins[5][6].

  • Buffer Prep: Prepare your biological assay buffer (e.g., Tris or PBS).

  • Excipient Addition: Dissolve HP-β-CD directly into the buffer to a final concentration of 5 mM to 10 mM[7].

  • Complexation: While vortexing the HP-β-CD buffer, slowly add the 10 mM DMSO compound stock dropwise to achieve the desired final assay concentration[7].

  • Equilibration: Allow the solution to incubate at room temperature for 30 minutes to ensure thermodynamic equilibrium of the inclusion complex before adding to cells or enzymes.

CyclodextrinMechanism Drug Dibromo Compound (Hydrophobic) Complex Inclusion Complex Drug->Complex Enters Cavity CD HP-β-CD (Host Cavity) CD->Complex Encapsulates Aqueous Aqueous Solvation Complex->Aqueous Solubilized

Mechanistic pathway of HP-β-CD inclusion complexation enhancing aqueous solubility.

Quantitative Data: Formulation Strategy Comparison

To guide your selection, the following table summarizes typical kinetic solubility enhancements observed for highly halogenated pyrrolopyridines using various formulation strategies.

Formulation StrategyFinal Co-solvent / ExcipientEstimated Aqueous Solubility LimitAssay Biocompatibility
Direct Dilution 0.5% DMSO< 1 µMHigh
Co-solvent + Surfactant 0.5% DMSO + 0.05% Pluronic F-127~ 10 - 25 µMModerate (Surfactant may lyse sensitive cells)[8]
Cyclodextrin Complexation 0.5% DMSO + 10 mM HP-β-CD> 50 µMHigh (Generally well-tolerated in cell culture)[5]
pH Adjustment (Basic) 0.5% DMSO, pH 8.5~ 15 µMLow (Non-physiological pH affects targets)[8]

Frequently Asked Questions (FAQs)

Q: What is the maximum concentration of DMSO I can safely use in my cell-based assay? A: For most mammalian cell culture systems, the maximum tolerated final DMSO concentration is 0.1% to 0.5% (v/v)[4][8]. Exceeding 1% often leads to significant cytotoxicity and off-target membrane permeabilization. Always run a vehicle control (assay media + equivalent DMSO) to ensure the observed biological effect is driven by the 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and not solvent toxicity[4].

Q: I added Tween-80 to improve solubility, but my enzyme assay activity dropped. Why? A: Non-ionic surfactants like Tween-80 or Triton X-100 can denature sensitive proteins or interfere with the binding pocket of your target enzyme. If you observe assay interference, switch to a milder solubilizing agent like Pluronic F-127 or utilize the HP-β-CD complexation method, which typically exerts less conformational stress on target proteins[8].

Q: Can I adjust the pH to improve solubility? A: The pyrrolopyridin-2(3H)-one core contains an acidic lactam/amide NH. Increasing the pH may lead to deprotonation, forming a more soluble anion[8]. However, altering the assay pH away from physiological conditions (pH 7.4) can drastically alter the ionization state of your target protein's active site, potentially invalidating the assay results. pH adjustment is generally not recommended for in vitro target-based assays unless the target naturally operates at that pH.

References

  • ChemBK. "5-bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Chemical Properties." ChemBK Database, 2024. [Link]

  • Kerns, E. H. "In Vitro Solubility Assays in Drug Discovery." Current Drug Metabolism, 2008.[Link]

  • ResearchGate Community. "How do we solve solubility issues with Cu(II) Schiff base complexes in biological assays?" ResearchGate Q&A, 2025.[Link]

  • European Pharmaceutical Review. "Aqueous solubility-enhancing excipient technologies: a review of recent developments." European Pharmaceutical Review, 2018. [Link]

  • Di, L., & Kerns, E. H. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization." ResearchGate, 2006.[Link]

Sources

Validation & Comparative

Comparative analysis of synthetic routes for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of synthetic routes for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (commonly referred to as 4,5-dibromo-7-azaoxindole) requires a rigorous evaluation of regioselectivity, atom economy, and scalability. This scaffold is a highly privileged pharmacophore and a critical synthetic intermediate in the development of kinase inhibitors and SHP2 allosteric modulators.

Because the pyridine ring is inherently electron-deficient, direct electrophilic substitution (e.g., bromination) at the C4 position is thermodynamically unfavorable. Consequently, synthesizing the 4,5-dibromo substitution pattern necessitates strategic workarounds. As a Senior Application Scientist, I have evaluated the three most viable synthetic systems for this target: Oxidative Rearrangement , De Novo Palladium-Catalyzed Annulation , and Directed ortho-Metalation (DoM) / Halogen Dance .

Mechanistic Overview & Pathway Visualization

The following diagram illustrates the three distinct convergent pathways to the 4,5-dibromo-7-azaoxindole core.

G Start1 4,5-Dibromo-7-azaindole (CAS: 1190322-22-5) Int1 3,3,4,5-Tetrabromo-7-azaoxindole (Intermediate) Start1->Int1 NBS, t-BuOH/H2O (Oxidation) Target 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Target Scaffold) Int1->Target Zn dust, AcOH (Selective Reduction) Start2 2-Amino-4,5-dibromo-3-iodopyridine Int2 2-Chloroacetamido-4,5-dibromo-3-iodopyridine (Intermediate) Start2->Int2 Chloroacetyl chloride, Et3N Int2->Target Pd(OAc)2, PCy3 (Intramolecular Heck) Start3 5-Bromo-7-azaoxindole Int3 C4-Lithio-5-bromo Intermediate (Halogen Dance) Start3->Int3 LDA, -78°C (Directed Metalation) Int3->Target Br2 quench (Electrophilic Trapping)

Fig 1. Three convergent synthetic routes to 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Route 1: Oxidative Rearrangement (The Marfat-Modified Approach)

This route relies on the commercial availability of 4,5-dibromo-7-azaindole (CAS: 1190322-22-5)[1]. It is the most robust method for generating 7-azaoxindoles from their corresponding azaindoles[2].

Causality & Mechanism: Treating the azaindole with excess N-Bromosuccinimide (NBS) in an aqueous co-solvent forces the oxidation of the electron-rich pyrrole ring. The reaction proceeds via a bromohydrin intermediate, which collapses to form the 3,3-dibromo-2-oxindole. To achieve the target, a selective reduction is required. Zinc dust in acetic acid selectively reduces the aliphatic sp3 C-Br bonds at the C3 position via a radical-anion single-electron transfer (SET) mechanism, while leaving the aromatic sp2 C-Br bonds at C4 and C5 completely intact due to their significantly higher bond dissociation energies.

Step-by-Step Protocol:

  • Oxidation: Dissolve 4,5-dibromo-7-azaindole (1.0 equiv) in a 1:1 mixture of t -BuOH and H2​O .

  • Add NBS (3.2 equiv) portion-wise at room temperature. Stir for 4 hours. The over-bromination blocks the reactive enol position, yielding 3,3,4,5-tetrabromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

  • Extract with EtOAc, wash with brine, and concentrate.

  • Reduction: Dissolve the crude tetrabromo intermediate in glacial acetic acid.

  • Add Zinc dust (10.0 equiv) slowly at 0 °C. Warm to room temperature and stir for 2 hours.

  • Filter through Celite, concentrate the filtrate, and purify via silica gel chromatography to yield the target compound.

Route 2: Palladium-Catalyzed Intramolecular Annulation

When pre-functionalized azaindoles are unavailable or cost-prohibitive, constructing the pyrrole ring de novo onto a pyridine core is the standard approach[3][4].

Causality & Mechanism: This route begins with 2-amino-4,5-dibromo-3-iodopyridine. The logic here hinges on the precise control of oxidative addition. Palladium(0) will selectively insert into the C-I bond at the C3 position over the C-Br bonds at C4 and C5. The C-I bond is weaker (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol). Following acylation of the amine, an intramolecular Heck-type alpha-arylation of the amide enolate closes the oxindole ring.

Step-by-Step Protocol:

  • Acylation: Dissolve 2-amino-4,5-dibromo-3-iodopyridine (1.0 equiv) in anhydrous DCM. Add Triethylamine (2.0 equiv).

  • Dropwise add chloroacetyl chloride (1.2 equiv) at 0 °C. Stir for 1 hour to yield the 2-chloroacetamido intermediate.

  • Cyclization: In a Schlenk flask, combine the intermediate (1.0 equiv), Pd(OAc)2​ (5 mol%), Tricyclohexylphosphine ( PCy3​ , 10 mol%), and Cs2​CO3​ (2.5 equiv) in anhydrous DMF.

  • Degas the mixture and heat to 100 °C for 12 hours under argon.

  • Quench with water, extract with EtOAc, and purify via flash chromatography.

Route 3: Directed ortho-Metalation (DoM) & Halogen Dance

For advanced late-stage functionalization, Directed ortho-Metalation (DoM) coupled with a "Halogen Dance" rearrangement offers a highly sophisticated, albeit technically demanding, pathway[5].

Causality & Mechanism: Starting from an N-protected 5-bromo-7-azaoxindole, treatment with a bulky, strong base like Lithium Diisopropylamide (LDA) at cryogenic temperatures deprotonates the C4 position. The thermodynamic driving force of the "Halogen Dance" causes the bromine at C5 to migrate to C4, placing the organolithium species at the more stable C5 position (adjacent to the directing ring nitrogen). Quenching this newly formed C5-lithio-4-bromo species with an electrophilic bromine source ( Br2​ or DBDMH) yields the 4,5-dibromo target.

Step-by-Step Protocol:

  • Protection: Protect the N1 position of 5-bromo-7-azaoxindole with a SEM-Cl or Boc group to prevent N-lithiation.

  • Metalation & Rearrangement: Dissolve the protected substrate in anhydrous THF (0.1 M) and cool to -78 °C.

  • Dropwise add LDA (2.2 equiv). Stir for 1 hour at -78 °C to allow the halogen dance to reach thermodynamic equilibrium.

  • Electrophilic Trapping: Add Br2​ (2.5 equiv) dropwise. Stir for 1 hour at -78 °C, then allow to warm to 23 °C over 12 hours.

  • Deprotection: Quench with saturated NH4​Cl . Extract, concentrate, and treat with TFA/DCM to remove the protecting group, yielding the target.

Comparative Data Analysis

The following table summarizes the quantitative metrics and operational parameters of each route to assist in workflow selection.

MetricRoute 1: Oxidative RearrangementRoute 2: Pd-Catalyzed AnnulationRoute 3: DoM / Halogen Dance
Overall Yield 60 - 68% (2 steps)40 - 48% (2 steps)25 - 35% (3 steps)
Scalability High (Multi-gram scale)Moderate (Gram scale)Low (Milligram scale)
Atom Economy Low (Requires excess Br & Zn)High (Catalytic Pd cycle)Low (Protecting group required)
Regioselectivity Excellent (Pre-installed)Excellent (C-I vs C-Br)Moderate (Competing isomers)
Key Reagents NBS, Zn dust, AcOH Pd(OAc)2​ , PCy3​ , Cs2​CO3​ LDA, Br2​ , SEM-Cl
Operational Temp 0 °C to 25 °C0 °C to 100 °C-78 °C (Cryogenic required)

Conclusion & Selection Matrix

  • For Process Chemistry & Scale-Up: Route 1 is the undisputed choice. The commercial availability of 4,5-dibromo-7-azaindole[1] combined with the high-yielding, operationally simple oxidation/reduction sequence makes it the most reliable method for generating multi-gram quantities of the 4,5-dibromo-7-azaoxindole scaffold.

  • For Library Synthesis & Scaffold Hopping: Route 2 is highly recommended. The palladium-catalyzed intramolecular Heck approach[3] allows for modular variation. By changing the starting pyridine or the acylating agent, researchers can easily synthesize a diverse library of substituted azaoxindoles.

  • For Mechanistic Exploration: Route 3 is best reserved for specialized academic settings. While the Halogen Dance[5] is a brilliant demonstration of thermodynamic control in organometallic chemistry, the requirement for cryogenic temperatures and the lower overall yield make it impractical for routine pharmaceutical scale-up.

References

  • Snieckus, V., et al. (2019). "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance." Angewandte Chemie International Edition. Available at:[Link]

  • Martins, A., et al. (2018). "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules (MDPI). Available at:[Link]

  • Kumar, V., et al. (1992). "Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction." The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Sun, Y., et al. (2015). "Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents." Drug Design, Development and Therapy (PMC). Available at:[Link]

Sources

The Definitive Guide to Validating 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Structural Integrity via LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Validating the structural integrity of complex halogenated intermediates, such as 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , is a critical quality control step in drug development. Because this molecule contains a polar lactam (oxindole-like) core and two heavy halogen atoms, it presents unique analytical challenges.

While Gas Chromatography-Mass Spectrometry (GC-MS) often requires complex derivatization for polar, thermally labile compounds [1], Liquid Chromatography-Mass Spectrometry (LC-MS) allows for direct analysis. This guide objectively compares the two leading LC-MS platforms—Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) —and provides a self-validating experimental workflow for definitive structural elucidation.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

Selecting the correct mass analyzer is a matter of matching the instrument's physics to your analytical goal. If your objective is targeted, trace-level quantitation in complex matrices, the Triple Quadrupole is the industry standard due to its high sensitivity in Multiple Reaction Monitoring (MRM) mode [2].

However, for structural integrity validation —especially when reference standards are unavailable—High-Resolution Mass Spectrometry (HRMS) via Q-TOF is mandatory. Q-TOF instruments provide sub-2 ppm mass accuracy and preserve the full-scan isotopic fidelity necessary to confirm elemental composition and prevent false positives from isobaric interferences [3].

Table 1: Objective Performance Comparison for Halogenated Heterocycles
FeatureQ-TOF (High-Resolution MS)Triple Quadrupole (Nominal MS)
Primary Use Case Unknown screening, structural elucidation, exact mass confirmation[2].Routine, trace-level targeted quantitation (MRM mode)[4].
Mass Accuracy Excellent (< 2 ppm). Resolves exact elemental formulas[4].Nominal (Unit mass resolution). Cannot distinguish isobaric overlaps.
Isotopic Fidelity Superior. Accurately captures the full 1:2:1 dibromo isotopic envelope.Poor. Quadrupole isolation windows distort natural isotopic ratios.
Dynamic Range Moderate (typically 104 to 105 ).High (up to 106 ), ideal for complex matrix quantitation[5].
Data Acquisition Full Scan / Data-Dependent MS/MS (DDA). Retrospective data mining possible[4].Targeted MRM. Only pre-programmed transitions are recorded.

The Causality of the Dibromo Isotopic Signature

The cornerstone of validating 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is its isotopic signature. Bromine exists in nature as two stable isotopes: 79Br (50.69%) and 81Br (49.31%).

When a molecule contains two bromine atoms, the binomial expansion of their natural abundances dictates a highly specific 1:2:1 intensity ratio across three distinct mass peaks separated by 2 Daltons ( M , M+2 , M+4 ). Observing this exact pattern is a self-validating proof of structural integrity; any deviation indicates molecular degradation (e.g., debromination) or co-eluting interference [6].

Table 2: Diagnostic Isotopic Signature for C7​H4​Br2​N2​O ( [M+H]+ )
Isotope CombinationTheoretical Exact Mass ( m/z )Expected Relative IntensityDiagnostic Meaning
79Br , 79Br ( M )290.8763~25%Confirms the intact monoisotopic mass.
79Br , 81Br ( M+2 )292.8743~50% (Base Peak)Confirms the presence of mixed bromine isotopes.
81Br , 81Br ( M+4 )294.8723~25%Confirms the presence of two heavy bromine atoms.

Analytical Workflow & Logical Relationships

The following diagram illustrates the causal decision tree for processing dibrominated heterocycles, highlighting why Q-TOF is routed for structural validation while QqQ is reserved for quantitation.

G A Sample: 4,5-Dibromo-1H-pyrrolo [2,3-b]pyridin-2(3H)-one B LC Separation (C18) Gradient: H2O/ACN + 0.1% FA A->B C ESI Ionization (+/-) B->C D Q-TOF MS1 (Full Scan) Accurate Mass < 2 ppm C->D Structural Elucidation E Triple Quadrupole (QqQ) MRM Mode C->E Routine Monitoring F Isotope Pattern Analysis 1:2:1 Ratio (M, M+2, M+4) D->F G Targeted Quantitation (High Sensitivity) E->G H MS/MS Fragmentation Neutral Loss of Br• / HBr F->H I Structural Integrity Confirmed H->I

LC-MS decision tree for structural validation vs. quantitation of dibrominated heterocycles.

Self-Validating Experimental Protocol (LC-Q-TOF)

This protocol is designed as a closed-loop, self-validating system. If the data at Phase 3 does not meet the specified causal criteria, the structural integrity of the batch is objectively rejected.

Phase 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: The hydrophobic pyrrolopyridine core retains efficiently on C18 stationary phases, while the lactam moiety ensures solubility in standard aqueous/organic gradients.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent and provides the abundant protons necessary to drive efficient positive-ion Electrospray Ionization (ESI+) [2].

Phase 2: High-Resolution Mass Spectrometry
  • Ionization: ESI in Positive Mode ( [M+H]+ ).

  • Acquisition Mode: Full Scan MS1 ( m/z 100–1000) coupled with Data-Dependent Acquisition (DDA) MS/MS.

    • Causality: Operating in Full Scan mode (without quadrupole isolation) allows all precursor ions to reach the Time-of-Flight detector simultaneously. This prevents quadrupole transmission biases and guarantees that the recorded isotopic pattern perfectly mirrors the molecule's true physical state [4].

Phase 3: The Self-Validating Data Check

To confirm structural integrity, the acquired data must pass three sequential gates:

  • Exact Mass Gate: Extract the Extracted Ion Chromatogram (EIC) for m/z 290.8763. The observed peak must fall within a ±2 ppm mass error window.

  • Isotopic Ratio Gate: Integrate the peaks at m/z 290.87, 292.87, and 294.87. They must exhibit a 1:2:1 ratio ( ±5% relative error). System Failure Condition: If the ratio skews heavily toward 1:1, the molecule has lost a bromine atom (degradation).

  • Fragmentation Gate: Analyze the MS/MS spectra for the M+2 precursor ( m/z 292.87). The spectrum must contain diagnostic product ions corresponding to the neutral loss of a bromine radical ( −78.9 Da) or hydrogen bromide ( −79.9 Da).

References

  • MDPI. "Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water." DOI: 10.3390/ijms27010386. Available at: [Link]

  • MetwareBio. "LC-MS Made Practical: Principles, Platforms, and a Reproducible Workflow." Available at: [Link]

  • Spectroscopy Online. "Protein Identification in Complex Mixtures: A Comparison of Accurate-Mass Q-TOF and Ion-Trap LC–MS." Available at: [Link]

  • Agilent Technologies. "LCMS systems, quadrupole mass analyzer, TOF, QTOF." Available at: [Link]

Sources

A Comparative Analysis of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one for Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating a Novel Brominated Azaindole Scaffold Against Established Pharmacophores

In the landscape of medicinal chemistry, the 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a privileged scaffold, particularly in the development of kinase inhibitors.[1][2][3] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of kinases, forming critical hydrogen bond interactions with the hinge region of these enzymes.[1][2][3] This guide provides a comparative benchmark of a specific, less-explored derivative, 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , against more conventional azaindole scaffolds used in drug discovery.

The rationale for investigating this dibrominated compound stems from the known influence of halogenation on the physicochemical and biological properties of drug candidates. Bromine substitution can modulate lipophilicity, metabolic stability, and binding affinity through halogen bonding and other non-covalent interactions. While direct biological data for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is sparse in public literature, we can infer its potential performance by examining the structure-activity relationships (SAR) of related halogenated and non-halogenated azaindoles.

Standard Azaindole Scaffolds for Comparison

To establish a meaningful benchmark, we will compare the theoretical profile of our target compound against two well-characterized classes of azaindole-based kinase inhibitors:

  • Varlitinib (ASLAN001): A potent, reversible, small-molecule pan-inhibitor of the HER-family of receptor tyrosine kinases (EGFR, HER2, HER4).[4][5][6] Its core, while not a direct azaindole, shares key pharmacophoric features and represents a clinically relevant benchmark for pan-kinase inhibition.[4][6][7]

  • Generic 7-Azaindole Kinase Inhibitors: This class represents a broad range of compounds based on the 7-azaindole scaffold that have been developed to target various kinases, including BRAF, FGFR, and c-Met.[1][8][9] These compounds exemplify the versatility of the core azaindole structure.[2][3]

Head-to-Head Performance Evaluation (Theoretical & Inferred)

This section presents a comparative analysis based on established SAR principles for azaindole derivatives. The data for the benchmark compounds are derived from published literature, while the properties of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are projected based on the known effects of its constituent chemical moieties.

Table 1: Comparative Physicochemical and Biological Profile

Feature4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Projected)Varlitinib (ASLAN001)Generic 7-Azaindole Inhibitors (e.g., Vemurafenib core)
Core Scaffold 7-Azaindole-2-oneQuinazoline7-Azaindole
Key Substitutions 4,5-Dibromo, 2-oxoDiamine, Oxazole, ThiazoleAryl/heteroaryl at C3, C5
Projected Target Class Serine/Threonine & Tyrosine KinasesPan-HER (EGFR, HER2, HER4)Various (BRAF, FGFR, c-Met, etc.)
Anticipated Potency Low to mid-nanomolar IC50Low nanomolar IC50 (2-7 nM for HER family)[4]Varies widely (low nM to µM)
Selectivity Potentially broad; dibromination may confer unique selectivityHighly selective for EGFR/ErbB-2 family[4]Varies by substitution; can be highly selective
Key Binding Interactions Bidentate H-bonds to kinase hinge via N1-H and N7H-bonds to kinase hingeBidentate H-bonds to kinase hinge via N1-H and N7[2]
Role of Halogens Modulate electronics, potential for halogen bonding, increased lipophilicityN/AOften used to improve potency and ADME properties
Potential Advantages Novel chemical space, potential for unique selectivity profileClinically validated mechanism, potent pan-HER inhibition[10]Well-established scaffold with extensive SAR data[11]
Potential Liabilities Higher lipophilicity may impact solubility and ADME propertiesPotential for off-target effects related to pan-HER inhibitionEstablished IP landscape
Experimental Protocols for Benchmarking

To empirically validate the projected performance of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a standardized set of biochemical and cellular assays should be employed.

1. Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LANCE® Ultra kinase assay.[12]

  • Principle: A kinase phosphorylates a ULight™-labeled peptide substrate. A Europium-labeled anti-phospho antibody binds to the phosphorylated substrate, bringing the Europium donor and ULight acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of this light is proportional to the level of kinase activity.[12]

  • Step-by-Step Protocol:

    • Kinase Reaction:

      • In a 384-well microplate, add 2.5 µL of 4x test compound (serially diluted in assay buffer).

      • Add 2.5 µL of 4x target kinase.

      • Initiate the reaction by adding 5 µL of a 2x mixture of ULight™-peptide substrate and ATP (at the Kₘ concentration for the specific kinase).

      • Incubate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear substrate conversion.

    • Detection:

      • Add 10 µL of 2x detection mix containing Europium-labeled anti-phospho antibody and EDTA (to stop the kinase reaction) in LANCE® detection buffer.

      • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Data Acquisition:

      • Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths.

      • Calculate the emission ratio and plot against inhibitor concentration to determine the IC₅₀ value.

Workflow for Biochemical Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Serially dilute 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one r1 Dispense compound dilutions into 384-well plate p1->r1 p2 Prepare kinase, substrate, and ATP solutions r3 Initiate reaction with Substrate/ATP mix p2->r3 r2 Add kinase to wells r1->r2 r2->r3 r4 Incubate at RT r3->r4 d1 Add EDTA/Antibody detection mix r4->d1 d2 Incubate at RT d1->d2 d3 Read plate using TR-FRET reader d2->d3 a1 Calculate emission ratio d3->a1 a2 Plot dose-response curve and determine IC50 a1->a2

Caption: Workflow for a TR-FRET based biochemical kinase inhibition assay.

2. Cellular Assay for Target Engagement

To determine if the compound can inhibit the target kinase within a cellular context, a Western blot-based phospho-protein assay can be used. This assay measures the phosphorylation of a known downstream substrate of the target kinase.

  • Principle: Cells are treated with the test compound, followed by stimulation with a growth factor to activate the target kinase pathway. Cell lysates are then analyzed by Western blot using an antibody specific to the phosphorylated form of the downstream substrate. A reduction in the phospho-protein signal indicates target engagement and inhibition by the compound.

  • Step-by-Step Protocol:

    • Cell Treatment:

      • Plate cells (e.g., a cancer cell line with an activated kinase pathway) and allow them to adhere overnight.

      • Treat cells with varying concentrations of the test compound for 2-4 hours.

      • Stimulate the cells with the appropriate agonist (e.g., EGF for EGFR) for a short period (e.g., 15 minutes).

    • Cell Lysis:

      • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Western Blot:

      • Determine protein concentration of the lysates using a BCA assay.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK).

      • Probe with a primary antibody for the total protein of the substrate as a loading control.

      • Incubate with a secondary antibody conjugated to HRP.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis:

      • Quantify band intensities and normalize the phospho-protein signal to the total protein signal.

Discussion and Future Directions

The introduction of two bromine atoms at the 4 and 5 positions of the 7-azaindole-2-one core is a significant structural modification. These substitutions are expected to increase the lipophilicity of the scaffold, which could enhance cell permeability but may negatively impact solubility. From a target interaction perspective, the bromine atoms could participate in halogen bonding with backbone carbonyls or specific amino acid residues in the ATP-binding pocket, potentially leading to a unique selectivity profile compared to non-halogenated analogs.

The 2-oxo functional group introduces an additional hydrogen bond donor/acceptor site, which could alter the binding mode compared to the classic 7-azaindole scaffold that primarily relies on N1 and N7 for hinge binding.[2][13]

Logical Pathway for Scaffold Evaluation

G A Synthesize & Characterize 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one B Biochemical Screening (Kinase Panel) A->B Purity >95% C Determine IC50 & Initial Selectivity B->C Identify potent hits D Cellular Assays (Target Engagement & Viability) C->D Selectivity window >10x E Lead Identification D->E Cellular potency <1µM F Structure-Activity Relationship (SAR) Studies E->F Explore substitutions H Lead Optimization F->H Improve potency & ADME G In Vivo Efficacy Studies H->G Candidate selection

Caption: A logical progression for the evaluation of a novel chemical scaffold.

While 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one represents an under-explored scaffold, its structural features suggest it could be a valuable starting point for developing novel kinase inhibitors. The dibromination and the 2-oxo modification differentiate it significantly from standard azaindole inhibitors, offering the potential for novel intellectual property and unique biological activity. The next crucial step is to perform the described biochemical and cellular assays to generate empirical data. This will allow for a direct, data-driven comparison against established benchmarks like Varlitinib and other 7-azaindole derivatives, ultimately determining the therapeutic potential of this promising new scaffold.

References

  • LANCE Ultra Kinase Assays. Revvity.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Varlitinib (ASLAN001). MedchemExpress.com.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed.
  • What is Varlitinib Ditosylate used for?.
  • Structure–Activity Relationship of Azaindole-Based Glucokinase Activators.
  • Varlitinib - Array BioPharma/ASLAN Pharmaceuticals. AdisInsight.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Aslan Pharmaceuticals Initiates Global Pivotal Study For Varlitinib In Biliary Tract Cancer.
  • LANCE Classic 3- Kinase Assay. Revvity.
  • IP-Kinase Assay. Bio-protocol.
  • Varlitinib tosylate.
  • Biochemical kinase assay to improve potency and selectivity. Domainex.
  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review.
  • Representative structures of some potent 7-azaindole core containing compounds.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • In vitro NLK Kinase Assay. PMC - NIH.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - RU.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine deriv
  • 1H-Pyrrolo[2,3-B]Pyridnes.

Sources

Regioselectivity in 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Comparative Guide to Cross-Coupling Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-azaindole and 7-azaoxindole cores are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for indoles and pyrrolopyrimidines in kinase inhibitor design. When functionalizing complex intermediates like 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (4,5-dibromo-7-azaoxindole), achieving precise regiocontrol is a primary synthetic challenge. This guide objectively compares the performance of this scaffold across various palladium-catalyzed cross-coupling modalities (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), providing researchers with the mechanistic rationale and self-validating protocols required to achieve >95% C4-selectivity.

Mechanistic Rationale: The Electronic Divide at C4 and C5

The regiochemical outcome of transition-metal-catalyzed cross-coupling on dihalo-heterocycles is governed by the relative rate of oxidative addition. In the 1H-pyrrolo[2,3-b]pyridine system, the two bromine atoms at C4 and C5 exist in vastly different electronic environments:

  • C4 Position (Highly Electrophilic): The C4 carbon is situated para to the highly electronegative pyridine nitrogen (N7). Through resonance, N7 withdraws electron density from the C4 and C6 positions. This electron deficiency makes the C4-Br bond highly susceptible to oxidative addition by electron-rich Pd(0) species, as demonstrated in studies on 1[1].

  • C5 Position (Relatively Electron-Rich): The C5 carbon is meta to the pyridine nitrogen. It does not experience the same degree of resonance-driven electron withdrawal, rendering the C5-Br bond significantly less reactive toward initial palladium insertion.

Consequently, cross-coupling reactions on this scaffold are highly chemoselective for the C4 position, allowing for sequential, orthogonal functionalization without the need for protecting groups[2].

Regioselectivity SM 4,5-Dibromo-7-azaoxindole Pd_C4 Pd(0) Ox. Add. at C4 (Electron-Deficient) SM->Pd_C4 Fast (Para to N) Pd_C5 Pd(0) Ox. Add. at C5 (Electron-Rich) SM->Pd_C5 Slow (Meta to N) Prod_C4 4-Substituted-5-bromo Major Product (>95%) Pd_C4->Prod_C4 Transmetalation & Red. Elim. Prod_C5 5-Substituted-4-bromo Trace Product (<5%) Pd_C5->Prod_C5 Transmetalation & Red. Elim.

Fig 1. Mechanistic pathway of regioselective Pd-catalyzed coupling in 4,5-dibromo-7-azaoxindole.

Objective Comparison of Coupling Modalities

While the inherent electronic bias strongly favors C4 substitution, the choice of coupling reaction and catalytic system dictates the overall yield, functional group tolerance, and absolute regioselectivity ratio. The table below synthesizes the performance of three primary cross-coupling methodologies applied to the 4,5-dibromo-7-azaoxindole scaffold[3].

Table 1: Regioselectivity Comparison Across Coupling Modalities
Reaction TypeTarget BondOptimal Catalyst/Ligand SystemBase / SolventC4:C5 SelectivityTypical Yield (C4)Key Limitations / Caveats
Suzuki-Miyaura C(sp2)-C(sp2)Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O>19:1 75 - 85%Requires careful deoxygenation to prevent homocoupling of boronic acids.
Buchwald-Hartwig C(sp2)-NPd₂(dba)₃ / XPhos (5 mol%)Cs₂CO₃ / Toluene~10:1 60 - 70%Highly sensitive to amine nucleophilicity; bulky amines may reduce yields.
Sonogashira C(sp2)-C(sp)Pd(PPh₃)₄ / CuI (5 mol%)Et₃N / DMF>15:1 70 - 80%CuI co-catalyst can trigger unwanted alkyne homocoupling (Glaser coupling) if O₂ is present.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific visual cues and in-process controls that confirm the reaction is proceeding according to the established mechanistic pathway.

Workflow Step1 1. Reagent Assembly Substrate + Coupling Partner Step2 2. Catalyst/Ligand Addition e.g., Pd(dppf)Cl2 or Pd2(dba)3/XPhos Step1->Step2 Step3 3. Base & Solvent K2CO3 in Dioxane/H2O (Degassed) Step2->Step3 Step4 4. Thermal Activation 80°C for 4-12 Hours Step3->Step4 Step5 5. Isolation Extraction & Flash Chromatography Step4->Step5

Fig 2. Standardized workflow for highly regioselective cross-coupling of dihalo-azaindoles.

Protocol A: Regioselective C4-Suzuki-Miyaura Coupling

Objective: Formation of 4-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Causality & Design Choices: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing off-target C5 activation[3]. A biphasic Dioxane/H₂O system is chosen to simultaneously solubilize the hydrophobic azaoxindole and the inorganic base required for boronate activation.

  • Preparation: In an oven-dried Schlenk flask, combine 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 equiv), the aryl boronic acid (1.1 equiv, keeping stoichiometry tight to prevent double coupling), and K₂CO₃ (2.5 equiv).

  • Degassing (Critical Step): Add a mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M concentration). Sparge the suspension with Argon for 15 minutes. Self-Validation: The suspension should remain heterogeneous and off-white.

  • Catalyst Activation: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 80°C. Self-Validation: Within 10-15 minutes of heating, the mixture will transition from an opaque suspension to a deep red/brown homogeneous solution, visually confirming the generation of the active Pd(0) species.

  • Monitoring: After 4 hours, sample the organic layer for TLC (Hexanes:EtOAc 1:1). Self-Validation: The disappearance of the starting material (Rf ~0.4) and the appearance of a single major, highly UV-active spot (Rf ~0.3) confirms selective C4 conversion. A faint spot directly above the product typically indicates trace C5 or di-coupled byproduct.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the C4-aryl product.

Protocol B: Regioselective C4-Buchwald-Hartwig Amination

Objective: Formation of 4-amino-5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Causality & Design Choices: C-N coupling on electron-deficient heterocycles is notoriously prone to catalyst poisoning. We deploy the Pd₂(dba)₃ / XPhos system[2]. The extreme steric bulk of the XPhos ligand prevents the formation of unreactive palladium-bis(amine) complexes and forces the critical reductive elimination step, which is often the bottleneck in C-N bond formation.

  • Preparation: In a glovebox or under strict Argon atmosphere, combine the azaoxindole substrate (1.0 equiv), the secondary amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.025 equiv), and XPhos (0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M). Self-Validation: The initial mixture will appear dark purple/black due to the Pd₂(dba)₃ precursor.

  • Thermal Activation: Heat the sealed reaction vessel to 90°C. Self-Validation: As the active L-Pd(0) complex forms and undergoes oxidative addition at the C4 position, the solution will shift to a dark reddish-orange hue.

  • Monitoring: Monitor via LC-MS rather than TLC, as polar amines streak heavily on silica. Self-Validation: LC-MS should show a dominant peak corresponding to the [M+H]⁺ of the C4-monoaminated product, with <5% of the C5 regioisomer present.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the pure C4-amino derivative.

Conclusion

The 4,5-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold offers a predictable and highly exploitable electronic asymmetry. By leveraging the electron-withdrawing nature of the N7 pyridine nitrogen, researchers can achieve excellent C4-regioselectivity across Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Adhering to the self-validating protocols and catalyst selections outlined above ensures high yields and minimizes the formation of difficult-to-separate C5 regioisomers.

References

  • 3 - mdpi.com 2.1 - researchgate.net

  • 2 - nih.gov

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a key heterocyclic compound. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and validate analytical methods that are fit for their intended purpose, adhering to the rigorous standards of the International Council for Harmonisation (ICH).[1][2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[1][5] This guide will delve into the validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and a conceptual exploration of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), alongside a discussion of UV-Visible Spectrophotometry as a simpler, alternative method.

The Importance of Method Validation

Analytical method validation is a cornerstone of the pharmaceutical quality system.[1][5] It ensures that the chosen analytical procedure consistently produces results that are accurate, reliable, and reproducible. The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, covering parameters such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[1][3][5] This guide will frame the comparison of analytical methods within these essential validation characteristics.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds. Its application to the analysis of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one offers a robust solution for routine quality control and stability testing.

Experimental Protocol: RP-HPLC Method

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed and validated for the quantification of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Chromatographic Conditions:

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and pH 4.8 buffer (60:40 v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection: UV at 260 nm[6]

  • Injection Volume: 10 µL[6]

  • Column Temperature: 30°C[6]

Standard Solution Preparation: A stock solution of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is prepared in a suitable solvent, such as methanol or acetonitrile, and serially diluted to create calibration standards.

Validation Parameters for HPLC

The developed HPLC method was validated according to ICH guidelines.[7]

Validation ParameterSpecificationTypical Results
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Intraday≤ 2.0%< 1.0%
- Interday≤ 2.0%< 1.5%
Specificity No interference from blank, placebo, or degradation productsPeak purity index > 0.999
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Robustness % RSD ≤ 2.0% for variations in flow rate, mobile phase composition, and temperaturePassed

Causality Behind Experimental Choices: The choice of a C18 column is based on the non-polar nature of the analyte, allowing for effective separation via hydrophobic interactions. The mobile phase composition is optimized to achieve a suitable retention time and symmetric peak shape. UV detection at 260 nm was selected based on the UV spectrum of the compound, which showed significant absorbance at this wavelength.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or in complex biological matrices, LC-MS/MS is the method of choice.[8] This technique combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry.[9][10]

Conceptual Experimental Protocol: LC-MS/MS Method

While a specific validated method for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is not detailed in the provided search results, a typical approach would involve the following:

Chromatographic Conditions:

  • Column: A fast-paced UPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm) to enable rapid analysis.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Formic acid is used to facilitate ionization.[11]

  • Flow Rate: 0.4 mL/min

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the compound's ability to gain or lose a proton.

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10] This involves monitoring a specific precursor ion to product ion transition.

Anticipated Validation Parameters for LC-MS/MS
Validation ParameterExpected Performance
Linearity (r²) > 0.99
Accuracy (% Recovery) 85% - 115% (matrix dependent)
Precision (% RSD) < 15%
Specificity High, due to MRM transition monitoring
Limit of Detection (LOD) pg/mL range
Limit of Quantitation (LOQ) pg/mL to ng/mL range

Expertise & Experience Insights: The development of an LC-MS/MS method requires careful optimization of both chromatographic and mass spectrometric parameters. The selection of precursor and product ions is critical for achieving the desired selectivity and sensitivity. For brominated compounds, the characteristic isotopic pattern of bromine can be used as an additional confirmation of identity.[12]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, particularly in pure form or in simple formulations where there is no interference from other components.[13] The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[13]

Experimental Protocol: UV-Visible Spectrophotometry
  • Wavelength of Maximum Absorbance (λmax) Determination: A solution of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in a suitable solvent (e.g., methanol) is scanned across the UV-Visible range (typically 200-400 nm) to determine the wavelength of maximum absorbance.

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Validation Parameters for UV-Visible Spectrophotometry
Validation ParameterSpecificationTypical Results
Linearity (r²) ≥ 0.9950.998
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Specificity Prone to interference from other UV-absorbing compoundsRequires careful sample matrix consideration
Limit of Detection (LOD) Dependent on molar absorptivityTypically in the µg/mL range
Limit of Quantitation (LOQ) Dependent on molar absorptivityTypically in the µg/mL range

Trustworthiness and Self-Validating Systems: While simpler, the trustworthiness of a UV-Vis method relies heavily on the specificity of the analysis. For complex mixtures, this method may not be suitable without prior separation steps. The validation process itself serves as a self-validating system, where the successful demonstration of linearity, accuracy, and precision within acceptable limits confirms the method's reliability for its intended purpose.

Comparative Analysis

FeatureHPLCLC-MS/MSUV-Visible Spectrophotometry
Selectivity Good to ExcellentExcellentPoor to Good
Sensitivity Good (ng/mL to µg/mL)Excellent (pg/mL to ng/mL)Moderate (µg/mL)
Speed ModerateFast (with UPLC)Very Fast
Cost ModerateHighLow
Complexity ModerateHighLow
Typical Application Routine QC, stability testing, impurity profilingTrace analysis, bioanalysis, impurity identificationQuick assays of pure substances or simple mixtures

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilution Prep->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: HPLC analysis workflow for quantification.

Method_Selection_Logic node_result node_result High_Sensitivity High Sensitivity Needed? Complex_Matrix Complex Matrix? High_Sensitivity->Complex_Matrix Yes Routine_QC Routine QC? High_Sensitivity->Routine_QC No node_result_LCMS LC-MS/MS Complex_Matrix->node_result_LCMS Yes node_result_HPLC HPLC Complex_Matrix->node_result_HPLC No Routine_QC->node_result_HPLC Yes node_result_UVVis UV-Vis Routine_QC->node_result_UVVis No

Caption: Decision tree for analytical method selection.

Conclusion

The choice of an analytical method for the quantification of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is dictated by the specific requirements of the analysis. For routine quality control and assays where high sensitivity is not a prerequisite, a validated RP-HPLC method offers a reliable and robust solution. When trace-level quantification or analysis in complex matrices is necessary, LC-MS/MS provides unparalleled sensitivity and selectivity. For rapid, preliminary assessments of pure compounds, UV-Visible spectrophotometry can be a valuable and cost-effective tool.

Regardless of the method chosen, a thorough validation process in accordance with ICH guidelines is essential to ensure the integrity and reliability of the analytical data generated. This guide serves as a foundational resource for scientists and researchers to make informed decisions in the selection and validation of analytical methods for this and similar compounds.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023). European Medicines Agency. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). International Council for Harmonisation. [Link]

  • NOVEL LC-MS STRATEGY TO MONITORE BROMINATED FLAME RETARDANTS TOGETHER WITH THEIR METABOLITES IN FOOD MATRICES. (n.d.). [Link]

  • 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. PubChem. [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026). Indus Journal of Bioscience Research. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent. [Link]

  • UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen. (2013). PMC. [Link]

  • development of stability indicating new analytical rp-hplc method and validation for the determination. (2023). World Journal of Pharmaceutical Science and Research. [Link]

  • LC-MS-based analytical method for quantification of selected brominated flame retardants in food commodities. (2019). Sciensano. [Link]

  • BfR data for LC-MS/MS analysis. (n.d.). German Federal Institute for Risk Assessment. [Link]

  • Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Determination of brominated flame retardants in food by LC-MS/MS: diastereoisomer-specific hexabromocyclododecane and tetrabromobisphenol A. (2008). PubMed. [Link]

  • Optimization of selective pressurized liquid extraction and ultrasonication-assisted QuEChERS methods for the determination of polybrominated diphenyl ethers in sediments. (n.d.). Royal Society of Chemistry. [Link]

  • 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine. (n.d.). NextSDS. [Link]

  • A new Validated UV-visible Spectrophotometric Method for the Estimation of Pregabalin in its pure and dosage form using Bromophenol blue. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). ResearchGate. [Link]

  • Analytical methods for the determination of some selected 4-quinolone antibacterials. (2025). [Link]

  • A Rapid and Sensitive Method for the Quantitation of Microgram Quantities of Protein Utilizing the Principle of Protein-Dye Binding. (1976). [Link]

  • A novel, balloon-borne UV–Vis spectrometer for direct sun measurements of stratospheric bromine. (2024). Atmospheric Measurement Techniques. [Link]

  • Development of validated stability indicating RP-HPLC method for the estimation of glecaprevir and pibrentasvir in bulk. (2019). Journal of Applied Pharmaceutical Science. [Link]

  • Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles: Ex vivo and in vivo applications in complex biological matrices. (n.d.). [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). Amanote Research. [Link]

Sources

Safety Operating Guide

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Application Guide: Safe Handling and Disposal of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Executive Summary & Chemical Profile

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heavily halogenated aza-oxindole derivative frequently utilized as a critical building block and intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents. While its structural properties make it highly valuable for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) in drug discovery, the presence of two heavy bromine atoms fundamentally alters its environmental and disposal profile compared to non-halogenated analogs.

This guide provides researchers and laboratory managers with the authoritative, step-by-step operational protocols required to safely manage, segregate, and dispose of this compound, ensuring compliance with environmental regulations and protecting institutional infrastructure.

Mechanistic Hazard Assessment: The Causality of Halogenated Waste

To understand the strict disposal protocols for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, researchers must understand the thermal chemistry of halogens.

  • Combustion Byproducts & Dioxin Formation: When non-halogenated organic compounds are incinerated, they primarily convert into carbon dioxide and water. However, when brominated compounds are subjected to standard thermal oxidation, the bromine radicals recombine to form highly corrosive hydrobromic acid (HBr) gas. Furthermore, incomplete combustion can lead to the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs)[1].

  • Specialized Incineration Requirements: Because of these risks, environmental protection agencies mandate that waste exceeding 1% halogen content by weight cannot be processed in standard liquid injection incinerators. Instead, it must be routed to specialized twin-chamber rotary kiln incinerators operating at temperatures exceeding 1100°C. These kilns must be equipped with alkaline/caustic scrubbers (using agents like NaOH or Ca(OH)₂) to neutralize the acidic HBr gas before it reaches the atmosphere[1][2].

  • Solvent Recovery Contamination: Mixing even trace amounts of this brominated compound into non-halogenated solvent waste streams (like standard ethanol or ethyl acetate waste) will contaminate the entire bulk container. This renders the bulk waste unsuitable for commercial solvent recovery programs, drastically increasing institutional disposal costs[3].

  • Corrosion of Metal Containers: Halogenated organics can slowly dissociate over time to produce trace amounts of halogen acids. Therefore, storing this waste in metal safety cans is strictly prohibited, as the generated acids will corrode the metal and lead to catastrophic containment failure.

Operational Workflow: Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Handling (Unused Powder, Contaminated Consumables)

This protocol applies to neat chemical powder, contaminated weighing paper, spatulas, and pipette tips.

  • Container Selection: Select a high-density polyethylene (HDPE) or polypropylene wide-mouth container. Do not use metal containers .

  • Collection: Place all solid waste gently into the container to avoid aerosolizing the brominated powder.

  • Sealing: Ensure the container features a threaded cap that can seal tightly. The container must remain "vapor tight" and "spill proof" at all times unless waste is being actively added[4].

  • Labeling: Apply a workplace hazard label immediately. It must explicitly state: "Halogenated Organic Solid Waste - Contains 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one". Do not use abbreviations[4].

Protocol B: Liquid Waste Segregation (Assay & Reaction Mixtures)

In drug discovery, this compound is frequently dissolved in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM).

  • The "Contamination Rule": If you dissolve 1 mg of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in 1 Liter of non-halogenated DMSO, that entire 1 Liter mixture is now legally and chemically classified as Halogenated Solvent Waste [3].

  • Container Selection: Utilize a 20L white or blue HDPE carboy specifically designated by your Environmental Health and Safety (EHS) department for halogenated solvents[3].

  • Segregation: Never mix this stream with acidic waste, basic waste, or non-halogenated flammable waste. Keep away from oxidizing agents.

  • Storage: Store the sealed carboy in a cool, well-ventilated designated secondary containment tub (Nalgene/polypropylene) to catch potential leaks.

Protocol C: Emergency Spill Response
  • Personal Protective Equipment (PPE): Immediately don nitrile gloves, a lab coat, and safety goggles[4]. Ensure an eyewash station is accessible[4].

  • Solid Spills: Do not dry-sweep the powder, as this creates inhalation hazards. Lightly dampen an absorbent pad with a compatible solvent (e.g., water or a small amount of alcohol) to wipe up the powder.

  • Liquid Spills: Cover the spilled liquid with an inert absorbent material (such as vermiculite or commercial spill-kit sand).

  • Disposal: Scoop the absorbed mixture using a non-sparking plastic dustpan and deposit it into the Halogenated Solid Waste container.

Quantitative Data & Segregation Matrix

Summarized below is the operational matrix for segregating 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one waste streams to ensure compliance and safety.

Waste CategoryPhysical StatePrimary Matrix / ContaminantsApproved Container MaterialDownstream EHS Treatment Routing
Pure Solid Waste SolidNeat powder, degraded stockHDPE / PolypropyleneRotary Kiln Incineration with Caustic Scrubbing
Consumable Waste SolidWeighing paper, pipette tips, tubesHDPE Wide-Mouth JarRotary Kiln Incineration with Caustic Scrubbing
Reaction Solvents LiquidDMSO, DMF, DCM, Methanol20L HDPE Carboy (Vapor-tight)Liquid Injection / Twin-Chamber Incineration (>1100°C)
Spill Cleanup Solid/SlurryVermiculite, absorbent padsHDPE Wide-Mouth JarRotary Kiln Incineration with Caustic Scrubbing

Waste Segregation & Disposal Workflow

WasteDisposal Start 4,5-Dibromo-1H-pyrrolo[2,3-b] pyridin-2(3H)-one Waste State What is the physical state of the waste? Start->State Solid Solid Waste (Powder, Tips, Tubes) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures, HPLC) State->Liquid Liquid SolidCollect Collect in vapor-tight HDPE wide-mouth container (NO METAL CANS) Solid->SolidCollect LiquidCollect Collect in 20L HDPE Carboy Do NOT mix with non-halogenated Liquid->LiquidCollect Labeling Label: "Halogenated Organic Waste" List all chemical constituents SolidCollect->Labeling LiquidCollect->Labeling EHSPickup EHS / Certified Waste Management Pickup Labeling->EHSPickup Incineration Twin-Chamber Rotary Kiln Incineration (>1100°C) with Caustic Scrubber EHSPickup->Incineration

Workflow diagram detailing the segregation and thermal destruction routing for brominated organic waste.

References

  • Halogenated Solvents Standard Operating Procedure. Washington State University (WSU) Environmental Health & Safety. Available at: [Link]

  • [4] Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • [3] Hazardous Waste Reduction - Environmental Health and Safety. Oregon State University. Available at: [Link]

  • [1] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency (EPA). Available at: [Link]

  • The Environment (Protection) Rules, 1986. Haryana State Pollution Control Board. Available at: [Link]

  • [2] Guidelines for PCBs, PCB-Containing Equipment and Waste Disposal. Central Power Research Institute (CPRI). Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.